Sodium persulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;sulfonatooxy sulfate | |
|---|---|---|
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InChI |
InChI=1S/2Na.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |
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InChI Key |
CHQMHPLRPQMAMX-UHFFFAOYSA-L | |
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Canonical SMILES |
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+] | |
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Molecular Formula |
Na2S2O8, Na2O8S2 | |
| Record name | SODIUM PERSULFATE | |
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| Record name | sodium persulfate | |
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DSSTOX Substance ID |
DTXSID4029698 | |
| Record name | Sodium persulfate | |
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Molecular Weight |
238.11 g/mol | |
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Physical Description |
Sodium persulfate appears as a white crystalline solid. Very irritating to skin and eyes. May be toxic by skin absorption. Used as a bleaching agent., Dry Powder; Pellets or Large Crystals, White, solid; [Merck Index] Hygroscopic; [CHEMINFO] White odorless crystalline solid; [MSDSonline], WHITE CRYSTALS OR POWDER., White crystalline solid. | |
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| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2) | |
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Solubility |
Solubility in water, g/100ml at 20 °C: 55.6 | |
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Density |
1.1 g/cm³ | |
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Vapor Density |
1.1 | |
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CAS No. |
7775-27-1 | |
| Record name | SODIUM PERSULFATE | |
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| Record name | Peroxydisulfuric acid, disodium salt | |
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| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2) | |
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Fundamental Chemical Reactivity of Sodium Persulfate
Mechanisms of Sulfate (B86663) Radical Generation
The core of sodium persulfate's enhanced reactivity lies in the cleavage of the peroxide bond (-O-O-) within the persulfate anion (S₂O₈²⁻), leading to the formation of two sulfate radicals. nih.gov
Homolytic Cleavage Induced by Thermal Activation
Thermal activation is a common method for generating sulfate radicals from this compound. frontiersin.org The application of heat provides the necessary energy (140.0–213.3 kJ/mol) to induce the homolytic cleavage of the O-O bond in the persulfate anion, as shown in the following reaction. frontiersin.org
S₂O₈²⁻ + Heat → 2SO₄•⁻
The rate of this decomposition and subsequent radical generation increases with temperature. frontiersin.orgresearchgate.net For instance, studies have shown a significant enhancement of persulfate decomposition and sulfate radical generation as the temperature rises from 20 to 75°C. frontiersin.org While some compounds require higher temperatures for oxidation, many are effectively oxidized at temperatures of 45°C and above. redox-tech.com It has been noted that in soil environments, higher temperatures may be required for effective heat-catalyzed persulfate oxidation compared to aqueous systems. blogspot.com
The generated sulfate radicals can also react with water to produce hydroxyl radicals (•OH), another potent oxidizing species, particularly under alkaline conditions. researchgate.net
Interactive Table: Oxidation of Various Compounds by Heat-Activated Persulfate
| Compound | Temperature (°C) for Oxidation |
| Benzene (B151609), Toluene, Ethylbenzene, Xylenes (BTEX) | > 45 |
| Chlorobenzene | > 45 |
| Dichlorobenzene | > 45 |
| Dichloroethene (DCE) | > 45 |
| Trichloroethylene (B50587) (TCE) | > 45 |
| Perchloroethylene (PCE) | > 45 |
| Chlorinated Ethanes | Limited effectiveness at lower temperatures |
| Chlorinated Methanes | Limited effectiveness at lower temperatures |
Photo-Induced Radical Formation (UV, Visible Light)
Ultraviolet (UV) radiation is another effective method for activating this compound to generate sulfate radicals. redox-tech.comrsc.org Similar to thermal activation, the energy from UV light cleaves the peroxide bond in the persulfate anion, producing two sulfate radicals. rsc.org This method has been shown to be effective for the degradation of various organic contaminants. rsc.org
Electrochemical Generation of Reactive Species
Electrochemical processes can activate persulfate to generate sulfate radicals at both the anode and the cathode. rsc.org The electrochemical activation of persulfate involves the cleavage of the peroxide bond by reaction with an electron. nih.gov Boron-doped diamond (BDD) is often cited as a highly efficient and inert anode material for these processes. nih.gov
At the cathode, persulfate can be activated to form sulfate radicals. rsc.org Simultaneously, persulfate can be generated from sulfate ions at the anode surface, providing a continuous supply of the oxidant. mdpi.com The efficiency of this process can be influenced by factors such as the electrode material, current density, and the presence of other ions in the solution. nih.govengineering.org.cn
Transition Metal Catalysis for Peroxide Bond Activation
Transition metals are widely used to activate this compound at ambient temperatures. mdpi.com Ferrous iron (Fe²⁺) is the most commonly used and readily available activator. mdpi.comredox-tech.com The activation mechanism involves a one-electron transfer from the metal ion to the persulfate anion, leading to the formation of a sulfate radical, a sulfate anion, and the oxidized metal ion. mdpi.comnih.gov
S₂O₈²⁻ + Mⁿ⁺ → SO₄•⁻ + SO₄²⁻ + Mⁿ⁺¹
Other transition metals such as silver (Ag⁺), copper (Cu²⁺), cobalt (Co²⁺), and manganese (Mn²⁺) can also activate persulfate. mdpi.comnih.gov The effectiveness of the activation can be influenced by the concentration of the metal catalyst. For instance, with ferrous iron, concentrations between 100 to 250 mg/L are generally effective, while excessive concentrations (>750 mg/L) can lead to rapid decomposition of persulfate and reduced oxidation performance. redox-tech.com Chelation can be used to maintain the activity of metal catalysts, especially under neutral or alkaline conditions. blogspot.com
Interactive Table: Common Transition Metal Activators for this compound
| Metal Ion | Common Form | Key Characteristics |
| Ferrous Iron (Fe²⁺) | Ferrous sulfate (FeSO₄), Ferrous chloride (FeCl₂) | Widely used, readily available, effective at ambient temperatures. mdpi.comredox-tech.com |
| Silver (Ag⁺) | - | Effective activator, but higher toxicity and cost. mdpi.com |
| Copper (Cu²⁺) | - | Effective activator, but higher toxicity and cost. mdpi.com |
| Cobalt (Co²⁺) | - | Can activate persulfate. nih.gov |
| Manganese (Mn²⁺) | - | Can activate persulfate. nih.gov |
Heterogeneous Activation via Carbonaceous and Metal Oxide Materials
Heterogeneous catalysts, such as carbonaceous materials and metal oxides, offer an alternative activation pathway for this compound. mdpi.comresearchgate.net These solid-phase catalysts provide active sites on their surfaces where the activation reactions occur. regenesis.com
Carbon-based materials like activated carbon, graphene, and carbon nanotubes have been shown to effectively activate persulfate. researchgate.netub.edumdpi.com The activation mechanism can involve both radical and non-radical pathways. sci-hub.box The presence of oxygen-containing functional groups and structural defects on the surface of these materials can enhance their catalytic activity. mdpi.com
Metal oxides, including those of iron, cobalt, and manganese, can also serve as heterogeneous catalysts for persulfate activation. mdpi.comupatras.gr For example, magnetite (Fe₃O₄) has been used to activate persulfate for the degradation of organic pollutants. mdpi.com The catalytic activity of these materials is attributed to the redox cycling of the metal ions on the catalyst surface. researchgate.net
Alkaline Activation Mechanisms
This compound can also be activated under strong alkaline conditions (pH > 10). mdpi.comredox-tech.com The proposed mechanism for base activation involves the hydrolysis of the persulfate anion to form a hydroperoxide anion and a sulfate anion. acs.orgnih.govcabidigitallibrary.org This is followed by the reduction of another persulfate molecule by the hydroperoxide, which generates a sulfate radical and a sulfate anion, while the hydroperoxide is oxidized to a superoxide (B77818) radical. acs.orgnih.govcabidigitallibrary.org Electron spin resonance spectroscopy has confirmed the generation of sulfate radicals, hydroxyl radicals, and superoxide radicals during alkaline activation. nih.govcabidigitallibrary.org This method is a stoichiometric process where hydroxide (B78521) ions are consumed as the reactive species are formed. regenesis.com
Sonoactivation for Radical Production
The activation of this compound using ultrasound, or sonoactivation, is a method for generating reactive radical species. This process is initiated by acoustic cavitation, where the energy from ultrasonic waves creates, expands, and violently collapses microscopic bubbles in the liquid medium. regenesis.comresearchgate.netesaa.org This collapse generates localized "hot spots" with extremely high temperatures (approaching 5000 K) and pressures (up to 1000 atm). regenesis.comesaa.org
There are two primary mechanisms proposed for radical production through sonoactivation. The first involves the thermal decomposition of the persulfate anion (S₂O₈²⁻) within these high-temperature hot spots, leading to the homolytic cleavage of the peroxide bond (O-O) and the formation of two sulfate radicals (SO₄•⁻). regenesis.comnih.gov The second proposed mechanism suggests that the sonolysis of water molecules within the cavitation bubbles produces hydroxyl radicals (•OH), which can then react with persulfate ions to form sulfate radicals. regenesis.com
Experimental studies using in-situ electron paramagnetic resonance (EPR) have confirmed the generation of both hydroxyl (•OH) and sulfate (SO₄•⁻) radicals during the ultrasonic activation of persulfate. regenesis.com Interestingly, the yield of •OH has been observed to be significantly higher, sometimes by an order of magnitude, than that of SO₄•⁻. regenesis.com This is attributed to the hydrolysis of the initially formed sulfate radicals in the high-temperature interfacial region of the cavitation bubbles. regenesis.com However, other research indicates that cavitation-induced heating is the primary driver for persulfate decomposition into sulfate radicals, with the reaction between •OH and persulfate playing a minor role in sulfate radical formation. regenesis.com The effectiveness of sono-activated persulfate is influenced by parameters such as ultrasonic frequency and power, with lower frequencies sometimes showing a more pronounced enhancement effect. researchgate.netredox-tech.com
Synergistic Effects in Combined Activation Systems
The efficacy of this compound in chemical oxidation can be significantly enhanced through the use of combined activation systems, which often exhibit synergistic effects. Synergy, in this context, means that the combined effect of two or more activation methods is greater than the sum of their individual effects.
A common combined system involves heat and transition metals . For instance, the combination of heat and ferrous ions (Fe²⁺) can accelerate the degradation of various organic compounds. biochartoday.comwpmucdn.com The rate of persulfate activation generally increases with temperature, and the presence of a transition metal like iron provides an additional catalytic pathway for radical generation. biochartoday.comrsc.org Studies have shown that a combination of heat and iron salts can achieve high removal efficiencies for pollutants at specific temperatures and pH ranges. biochartoday.com The synergy arises because heat facilitates the initial decomposition of persulfate into sulfate radicals, while the transition metal can participate in redox cycling (e.g., Fe²⁺/Fe³⁺), continuously activating more persulfate molecules. acs.orgoecd.org
Carbocatalysis combined with heat also demonstrates significant synergistic effects. The presence of a carbon-based catalyst can substantially lower the activation energy required for persulfate decomposition compared to thermal activation alone. acs.org For example, the activation energy for persulfate decomposition was found to decrease from 53.4 kJ/mol with only heat to a range of 10.3–22.5 kJ/mol when combined with a nitrogen-doped carbon nanotube catalyst. acs.org This synergy is particularly effective at higher temperatures (e.g., 55–75 °C), where thermal energy promotes the generation of hydroxyl radicals through water oxidation and enhances the transformation from sulfate radicals. acs.org
Other synergistic combinations include the use of hydrogen peroxide and persulfate , where hydroxyl radicals from peroxide decomposition can initiate the formation of sulfate radicals and vice versa. regenesis.com The use of ultrasound with biochar has also been shown to have a positive synergistic effect on persulfate activation. mdpi.com Furthermore, combining physical methods like underwater bubbling plasma with persulfate results in a high degree of synergy, generating a variety of active species including SO₄•⁻, •OH, and O₃. scribd.com These multi-component systems can create a multi-radical attack mechanism, leading to more efficient degradation of recalcitrant compounds. regenesis.com
Non-Radical Oxidation Pathways in this compound Systems
While radical-based oxidation is a major pathway, this compound can also react through several non-radical mechanisms. These pathways are often highly selective and less susceptible to interference from the water matrix compared to radical processes. nih.govwpmucdn.com
Direct Electron Transfer Mechanisms
This compound itself is a strong oxidant with a standard oxidation potential of approximately 2.1 V. redox-tech.com This inherent potential allows it to oxidize certain contaminants directly through electron transfer, without the intermediate formation of radicals. regenesis.comresearchgate.net This direct oxidation involves the simultaneous transfer of two electrons from the contaminant to the persulfate anion. regenesis.com
However, the kinetics of direct oxidation by persulfate are often slow for many refractory organic pollutants. redox-tech.comregenesis.com The rate of contaminant degradation via direct electron transfer is generally considered less suitable for many applications compared to the much faster kinetics achieved through radical-based oxidation. regenesis.comresearchgate.net
The efficiency of direct electron transfer can be significantly enhanced through surface-mediated oxidation . regenesis.comregenesis.comenvirotecnics.com This process involves a catalytic surface, such as silica (B1680970) or various metal oxides, where both the persulfate oxidant and the contaminant molecules are adsorbed. regenesis.comesaa.orgenvirotecnics.com This co-location on the catalyst surface increases contact and facilitates the direct transfer of electrons. esaa.org This pathway is a key feature of some commercial persulfate-based remediation products, which utilize a built-in catalyst to promote oxidation reactions. regenesis.comenvirotecnics.com In these systems, the catalyst surface not only catalyzes direct oxidation but also contributes to the generation of free radicals. regenesis.comenvirotecnics.com The process can also be viewed as the carbocatalyst acting as a bridge for rapid electron transfer from the organic compound (electron donor) to the persulfate molecule (electron acceptor). rsc.org
Singlet Oxygen Formation and Reactivity
Singlet oxygen (¹O₂), a non-radical reactive oxygen species, has been identified as a key oxidant in certain this compound systems, particularly those activated by carbonaceous materials like biochar or carbon nanotubes (CNTs). researchgate.netbiochartoday.comrsc.orgresearchgate.net Unlike the non-selective nature of sulfate and hydroxyl radicals, singlet oxygen is a more selective oxidant that preferentially attacks electron-rich organic compounds. biochartoday.comrsc.org
The formation of ¹O₂ is considered a non-radical pathway. rsc.org Evidence for its generation has been gathered through various methods, including the use of specific chemical probes and quenchers, and detection via electron paramagnetic resonance (EPR). researchgate.netresearchgate.netacs.org In some studies, ¹O₂ has been proposed as the dominant reactive species, responsible for the majority of contaminant degradation. biochartoday.comacs.org For instance, in a biochar-activated persulfate system, steady-state concentrations of ¹O₂ were measured at levels four to five orders of magnitude higher than those typically found in photooxidation processes. biochartoday.com The proposed mechanism often involves the reaction of persulfate with specific functional groups, such as ketonic groups (C=O), on the surface of the carbon catalyst. biochartoday.com
Complexation Pathways
The reactivity of this compound can be influenced by the formation of complexes, particularly with transition metals and various ligands present in the reaction medium. These complexation pathways can alter the course and efficiency of the oxidation process.
In systems containing transition metal ions, such as Fe²⁺ or Co²⁺, the formation of metal-persulfate complexes can be an important step. These complexes can then decompose to generate radicals or participate in other reaction pathways. The presence of ligands can significantly affect the stability and reactivity of these metal ions. For example, chelating agents can keep metals soluble and active under pH conditions where they would otherwise precipitate. nih.gov
Phosphate (B84403) ions (in forms like HPO₄²⁻ and H₂PO₄⁻) are common in water and can significantly impact persulfate activation by forming complexes with metal ion activators. nih.gov Depending on the system, this complexation can either inhibit or promote the degradation of contaminants. Inhibition can occur if the phosphate forms a stable complex with the metal ion, preventing it from catalytically activating the persulfate. nih.gov Conversely, in some systems, the formation of a specific metal-phosphate-persulfate complex might facilitate the reaction. nih.gov
The contaminant itself can also be involved in complexation. For instance, some organic molecules with specific functional groups can form surface-activated complexes with persulfate on a catalyst. rsc.org This interaction is considered a non-radical pathway where the contaminant is degraded within this transient complex. The formation of surface carbonato or hydroxo complexes on metal oxide minerals can also influence persulfate decomposition rates by altering the reactivity of the catalyst surface. acs.org
Kinetic and Thermodynamic Aspects of this compound Reactions
The degradation of contaminants using activated this compound often follows pseudo-first-order kinetics with respect to the contaminant concentration. researchgate.net This means that the rate of reaction appears to be directly proportional to the concentration of the contaminant, assuming the oxidant concentration is in large excess and remains relatively constant.
Interactive Data Table: Kinetic Parameters for Contaminant Degradation by Activated Persulfate
| Contaminant | Activation Method | Rate Constant (k) | Conditions | Reference |
| 1,4-Dioxane (B91453) | Thermal (25°C) | 1.80 × 10⁻⁴ s⁻¹ | [Persulfate] = 25.0 mM, pH ~7 | |
| 1,2-Dichloroethane (B1671644) | Alkaline (pH 13) | 6.3 × 10⁻⁶ s⁻¹ | [Persulfate] = 4.2 × 10⁻² M | researchgate.net |
| Trichloroethylene | Acidic (pH 3) | 2.5 × 10⁻⁵ s⁻¹ | [Persulfate] = 4.2 × 10⁻² M | researchgate.net |
This table is interactive. Click on headers to sort.
The reaction rate is significantly influenced by several factors, including temperature, pH, and initial oxidant concentration.
Temperature: Increasing the reaction temperature generally accelerates the rate of persulfate decomposition and, consequently, the degradation of contaminants. nih.gov This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and temperature. nih.gov
pH: The effect of pH is complex and can vary depending on the activation method and the target contaminant. For instance, the degradation rate of 1,4-dioxane by thermally activated persulfate was found to decrease as the pH increased from 3 to 11. In contrast, alkaline-activated persulfate (pH > 11) improved the degradation of 1,2-dichloroethane but hindered the breakdown of trichloroethylene. researchgate.net
Concentration: Increasing the persulfate concentration typically increases the degradation rate up to a certain point.
Thermodynamic parameters, such as activation energy (Ea), enthalpy of activation (ΔH#), Gibbs free energy of activation (ΔG#), and entropy of activation (ΔS#), provide deeper insight into the reaction mechanism.
Interactive Data Table: Thermodynamic Parameters for Persulfate Reactions
| Reaction | Activation Energy (Ea) | ΔH# | ΔG# | ΔS# | Reference |
| 1,4-Dioxane Degradation (Thermal) | 21.0 kcal/mol | 20.4 kcal/mol | 22.6 kcal/mol | -7.24 cal/mol·K | |
| 1,4-Dioxane Degradation (Ag⁺-activated) | 11.45 kcal/mol | N/A | N/A | N/A | scielo.org.mx |
| Persulfate Decomposition (in soil) | Varies (Arrhenius model) | N/A | N/A | N/A | nih.gov |
| Trichloroethylene Degradation (Siderite-activated) | 72.9 kJ/mol | N/A | N/A | N/A | nih.gov |
This table is interactive. Click on headers to sort.
The activation energy for the thermal degradation of 1,4-dioxane by persulfate was determined to be 21.0 kcal/mol (approx. 87.9 kJ/mol). The presence of a catalyst, such as Ag⁺ ions, can lower this energy barrier, as seen with the Ea dropping to 11.45 kcal/mol. scielo.org.mx For the degradation of trichloroethylene using siderite-activated persulfate, an activation energy of 72.9 kJ/mol was reported. nih.gov These parameters indicate that the reactions are endothermic and not spontaneous, requiring energy input (activation) to proceed.
Reaction Rate Constant Determination in Varied Matrices
The determination of reaction rate constants is fundamental to understanding the kinetics of this compound oxidation processes. These constants are not intrinsic to the persulfate molecule alone but are highly dependent on the surrounding chemical environment, or matrix. The degradation of contaminants by persulfate often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the contaminant.
The rate constant (k) is a critical parameter in the pseudo-first-order decay model, which describes the degradation of many organic compounds by persulfate. For instance, in the heat-assisted persulfate oxidation of methyl tert-butyl ether (MTBE), the pseudo-first-order rate constants were determined at various temperatures. nih.gov Similarly, the degradation of 1,4-dioxane by persulfate also follows a pseudo-first-order decay model.
The composition of the matrix significantly influences these rate constants. In groundwater remediation, the presence of aquifer minerals can catalyze the decomposition of persulfate. For example, the surface area-normalized rates of persulfate decomposition were found to follow the order of pyrolusite > goethite > ferrihydrite. acs.org The presence of organic matter, such as humic substances, can also affect the reaction rate. Humic substances can activate persulfate, but they can also act as scavengers for the generated radicals, thus complicating the kinetics. researchgate.netacs.org
The following table provides examples of experimentally determined pseudo-first-order rate constants for the degradation of different contaminants by this compound under various conditions.
Interactive Table 1: Pseudo-First-Order Rate Constants for Contaminant Degradation by this compound
| Contaminant | Persulfate Conc. (mM) | Temperature (°C) | pH | Ionic Strength (M) | Rate Constant (k) (s⁻¹) | Reference |
| Methyl tert-butyl ether (MTBE) | 31.5 | 20 | 7.0 | 0.11 | 0.13 x 10⁻⁴ | nih.gov |
| Methyl tert-butyl ether (MTBE) | 31.5 | 30 | 7.0 | 0.11 | 0.48 x 10⁻⁴ | nih.gov |
| Methyl tert-butyl ether (MTBE) | 31.5 | 40 | 7.0 | 0.11 | 2.4 x 10⁻⁴ | nih.gov |
| Methyl tert-butyl ether (MTBE) | 31.5 | 50 | 7.0 | 0.11 | 5.8 x 10⁻⁴ | nih.gov |
| 1,4-Dioxane | 12.5 | 25 | ~7 | - | 0.95 x 10⁻⁴ | |
| 1,4-Dioxane | 25.0 | 25 | ~7 | - | 1.80 x 10⁻⁴ | |
| 1,4-Dioxane | 50.0 | 25 | ~7 | - | 2.23 x 10⁻⁴ | |
| 1,4-Dioxane | 100.0 | 25 | ~7 | - | 3.08 x 10⁻⁴ |
Influence of Temperature on Reaction Rates and Activation Energy
Temperature is a critical factor governing the rate of this compound reactions. An increase in temperature generally leads to a significant acceleration of the reaction rate. This is due to the thermal activation of the persulfate ion (S₂O₈²⁻), which involves the cleavage of the peroxide bond to form two sulfate radicals (SO₄•⁻). This process has a substantial activation energy (Ea), making the reaction rate highly sensitive to temperature changes. researchgate.net
The Arrhenius equation describes the relationship between the rate constant (k), temperature (T), and activation energy:
k = A * exp(-Ea / RT)
where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. A higher activation energy indicates a greater sensitivity of the reaction rate to temperature. researchgate.net
Research has shown a significant increase in the rate constant for the oxidation of various contaminants with increasing temperature. For example, in the oxidation of phenol (B47542), the rate constant increased dramatically when the temperature was raised from 30 °C to 70 °C. researchgate.net Similarly, the degradation of methyl tert-butyl ether (MTBE) and trichloroethylene (TCE) was also found to be significantly accelerated at higher temperatures. nih.govresearchgate.net
The following table presents activation energies for the degradation of various compounds by this compound.
Interactive Table 2: Activation Energies for Contaminant Degradation by this compound
| Contaminant | Activation Energy (Ea) (kJ/mol) | pH | Reference |
| Phenol | 139.7 ± 1.3 | 1.3 | researchgate.net |
| Phenol | 52.0 ± 3.3 | 13.9 | researchgate.net |
| Methyl tert-butyl ether (MTBE) | 102.5 ± 6.7 | 7.0 | nih.gov |
| 1,4-Dioxane | 87.9 | ~7 | |
| Losartan | 112.7 | - | researchgate.net |
| Acetaminophen (AMP) | 124.7 | - | researchgate.net |
Impact of pH on Reaction Pathways and Oxidant Speciation
The pH of the reaction medium has a profound effect on the reactivity of this compound, influencing both the reaction pathways and the speciation of the oxidizing radicals. The activation of persulfate and the subsequent reactions of the generated radicals are highly pH-dependent.
At acidic pH, the dominant radical species is the sulfate radical (SO₄•⁻). researchgate.net However, as the pH increases, particularly under alkaline conditions, the reaction pathways can shift. The sulfate radical can react with water or hydroxide ions to form the hydroxyl radical (•OH), which is a more powerful but less selective oxidant. mdpi.comresearchgate.net This transformation becomes more significant at higher pH values. acs.org
The rate of persulfate decomposition itself is also influenced by pH. An increase in pH generally accelerates persulfate decomposition. acs.orgresearchgate.netresearchgate.net For instance, in the oxidation of phenol, the reaction rate increased significantly as the pH was raised from acidic to alkaline conditions. researchgate.net This enhancement is attributed to the base-catalyzed hydrolysis of persulfate, which leads to the formation of hydroperoxide anion, a species that can further react with persulfate to generate radicals. acs.org
The following table summarizes the influence of pH on this compound reactivity.
Interactive Table 3: Influence of pH on this compound Reactivity
| pH Range | Dominant Radical Species | Effect on Persulfate Decomposition | General Effect on Contaminant Degradation |
| Acidic (e.g., pH < 7) | Sulfate Radical (SO₄•⁻) researchgate.net | Slower decomposition compared to alkaline conditions. researchgate.net | Can be effective, but rates may be lower than at neutral or alkaline pH for some systems. researchgate.net |
| Neutral (e.g., pH ≈ 7) | Mix of Sulfate and Hydroxyl Radicals | Moderate decomposition rate. | Often shows maximum degradation rates for certain contaminants like TCE. researchgate.net |
| Alkaline (e.g., pH > 7) | Hydroxyl Radical (•OH) mdpi.comresearchgate.net | Accelerated decomposition. acs.orgresearchgate.netresearchgate.net | Can be enhanced due to faster radical generation, but the change in oxidant can also decrease efficiency for some contaminants. nih.govresearchgate.net |
Effects of Ionic Strength and Background Constituents (e.g., chloride, bicarbonate, humic substances)
The chemical reactivity of this compound is significantly influenced by the ionic strength of the solution and the presence of various background constituents commonly found in water and soil matrices. These components can either inhibit or, in some cases, enhance the oxidation process through various mechanisms.
Ionic Strength: An increase in ionic strength has been reported to decrease the reaction rate of persulfate oxidation. nih.govscielo.org.mx This effect is attributed to the interactions between the charged species in the solution, which can affect the activity of the reacting ions. For the degradation of MTBE, increasing the ionic strength from 0.11 M to 0.53 M resulted in a decreased reaction rate. nih.gov
Chloride (Cl⁻): Chloride ions can have a complex effect on persulfate chemistry. They can react with sulfate radicals to form chlorine radicals (Cl•), which are also reactive oxidants. acs.orgresearchgate.net However, the reactivity of chlorine radicals towards organic contaminants can be different from that of sulfate radicals. In some cases, the presence of chloride has been shown to have a negligible effect on the degradation rate, particularly at lower concentrations. acs.orgresearchgate.netnih.gov At higher chloride concentrations (e.g., > 0.2 M), a reduction in the degradation rate of TCE has been observed. nih.gov
Bicarbonate (HCO₃⁻) and Carbonate (CO₃²⁻): Bicarbonate and carbonate ions are well-known scavengers of both sulfate and hydroxyl radicals. They react with these primary radicals to form carbonate radicals (CO₃•⁻), which are generally less reactive towards most organic contaminants. acs.orgresearchgate.net The presence of bicarbonate has been shown to significantly slow down the degradation of MTBE in groundwater. nih.gov An increase in alkalinity (up to 10 meq/L) was found to decrease the rates of both persulfate decomposition and benzene degradation. acs.org
The following table lists the chemical compounds mentioned in this article.
Advanced Oxidation Processes Aops Utilizing Sodium Persulfate for Environmental Remediation
Degradation of Persistent Organic Pollutants
Persulfate-based AOPs are highly effective in degrading a broad spectrum of persistent organic pollutants (POPs), which are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. csic.esresearchgate.net The sulfate (B86663) radicals generated from activated sodium persulfate can effectively break down these complex molecules, leading to their mineralization into substances like CO₂, H₂O, and inorganic ions. frontiersin.org This makes this compound a valuable tool for in-situ chemical oxidation (ISCO), a remediation technology that involves injecting chemical oxidants directly into contaminated soil and groundwater to destroy contaminants in place. evonik.com
Emerging contaminants (ECs) encompass a diverse group of compounds, including pesticides, personal care products, and pharmaceuticals, which are increasingly detected in the environment and pose potential risks to ecosystems and human health. mdpi.com Activated persulfate oxidation has proven to be a highly effective method for the remediation of ECs. mdpi.com The high reactivity and longer half-life of sulfate radicals compared to hydroxyl radicals make them particularly suitable for treating complex wastewater matrices containing these compounds. mdpi.com Research has demonstrated significant removal efficiencies for various ECs using different persulfate activation methods. For instance, sono-activated persulfate has achieved 100% removal of sulfamethoxazole, while thermally activated persulfate has shown 100% removal of atrazine (B1667683) and carbamazepine (B1668303). mdpi.com
Table 1: Examples of Emerging Contaminant Degradation by Activated this compound
| Emerging Contaminant | Activation Method | Removal Efficiency | Reference |
|---|---|---|---|
| Sulfamethoxazole | Sonolysis | 100% | mdpi.com |
| Atrazine | Thermal | 100% | mdpi.com |
| Bisphenol S | Thermal | Not specified | frontiersin.org |
This compound is an ideal oxidant for the destruction of both petroleum hydrocarbons and chlorinated pollutants. envirotecnics.com It is frequently used for the remediation of sites contaminated with Total Petroleum Hydrocarbons (TPH) and Polycyclic Aromatic Hydrocarbons (PAHs). evonik.com
Studies on TPH-contaminated water have shown that this compound can achieve significant degradation. One study reported 72% degradation of TPH from an initial concentration of approximately 137 mg/L within 15 days using unactivated this compound. researchgate.net Another study investigating Fe²⁺-activated persulfate for TPH-contaminated soil remediation achieved a 40.8% degradation within 24 hours from an initial concentration of 14,432.5 mg/kg. pjoes.com Combining persulfate with bioremediation has also shown enhanced results, with one study reporting an 80.05% degradation rate of high-concentration crude oil in soil after 180 days. frontiersin.org
For PAHs, which are a class of persistent aromatic hydrocarbons, activated persulfate has also demonstrated high efficacy. Unactivated persulfate shows limited removal efficiency for PAHs (10.7–39.1%). scientific.nettandfonline.com However, activation significantly enhances degradation. For instance, activating this compound with nanoscale zero-valent iron (nZVI) at ambient temperature resulted in an 86.3% removal of PAHs from sediments within 24 hours. scientific.netresearchgate.net Further enhancement is seen with thermal activation, where at 70°C, more than 90% of initial PAHs were removed. tandfonline.com
Table 2: Research Findings on Hydrocarbon Degradation by this compound AOPs
| Pollutant | Activation Method | Initial Concentration | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|---|
| Total Petroleum Hydrocarbons (TPH) | None | ~137 mg/L (water) | 72% | 15 days | researchgate.net |
| Total Petroleum Hydrocarbons (TPH) | Fe²⁺ | 14,432.5 mg/kg (soil) | 40.8% | 24 hours | pjoes.com |
| Total Petroleum Hydrocarbons (TPH) | Ultrasound/Heat | Not specified | 78.2% | 72 hours | frontiersin.org |
| Polycyclic Aromatic Hydrocarbons (PAHs) | nZVI | Not specified | 86.3% | 24 hours | scientific.netresearchgate.net |
Chlorinated solvents are common groundwater contaminants that are persistent and pose significant health risks. carusllc.com this compound-based ISCO is a proven technology for treating a wide range of these compounds. redox-tech.com The process is effective against chlorinated ethenes such as perchloroethylene (PCE) and trichloroethylene (B50587) (TCE), as well as chlorinated ethanes and methanes like carbon tetrachloride. redox-tech.com
Thermally activated persulfate has been shown to be effective in degrading many volatile organic compounds (VOCs), including chlorinated ethenes and trichloroethanes. researchgate.netnih.gov The degradation rates are enhanced by increasing temperature and oxidant concentration. researchgate.netnih.gov For fully halogenated compounds, which are typically difficult to remediate via oxidation, a two-phase process using persulfate and a co-solvent like ethanol (B145695) has been developed. nih.gov This method first dehalogenates the compound through reactions with carbon-centered radicals before the sulfate radicals oxidize the transformation products. nih.gov
Table 3: Examples of Chlorinated Compounds Treated by this compound AOPs
| Compound Class | Specific Examples | Activation Method | Reference |
|---|---|---|---|
| Chlorinated Ethenes | PCE, TCE, DCE, Vinyl Chloride | Heat, Iron, Peroxide | carusllc.comredox-tech.com |
| Chlorinated Ethanes | TCA, DCA | Heat, Iron, Peroxide | redox-tech.com |
| Chlorinated Methanes | Carbon Tetrachloride, Methylene Chloride | Heat, Iron, Peroxide | redox-tech.com |
Wastewater from textile and dye industries contains complex organic dyes that are often resistant to conventional treatment methods. tandfonline.com Persulfate-based AOPs offer an effective solution for the decolorization and degradation of these dyes. tandfonline.comiwaponline.com
Studies have shown that this compound can decolorize various types of dyes. Without activation, persulfate exhibits selective oxidation; for example, it can decolorize Methylene Blue by up to 58% in 10 minutes, while showing much lower efficiency for Rhodamine B and Orange II. iwaponline.com This direct, non-radical oxidation is influenced by the charge of the dye molecules. iwaponline.com
Activation significantly boosts the degradation process. Heat or iron-activated persulfate has been used to decolorize Cibacron Black, a commercial azo dye. tandfonline.com In another study, heat-activated persulfate at 95°C achieved a 98.4% decolorization rate for C.I. Reactive Red 24 dyeing wastewater. emerald.com Electrochemical activation of persulfate has also been shown to be highly effective, rapidly degrading binary dye mixtures. mdpi.com
Table 4: Decolorization of Dyes by this compound
| Dye | Activation Method | Decolorization Rate | Time | Reference |
|---|---|---|---|---|
| Methylene Blue | None | 58.0% | 10 min | iwaponline.com |
| Rhodamine B | None | 29.6% | 80 min | iwaponline.com |
| Orange II | None | 3.0% | 80 min | iwaponline.com |
| C.I. Reactive Red 24 | Heat (95°C) | 98.4% | 30 min | emerald.com |
Pharmaceuticals are a major class of emerging contaminants that persist in the environment due to their stable chemical structures. ijarsct.co.in AOPs using this compound are a promising technology for degrading these recalcitrant compounds. ijarsct.co.inmdpi.com The sulfate radicals generated can effectively mineralize complex pharmaceutical molecules. ijarsct.co.in
Research has demonstrated the successful degradation of several pharmaceuticals. For instance, the degradation of norfloxacin (B1679917) has been achieved using magnetite nanoparticles to activate persulfate. Similarly, studies have reported the degradation of levofloxacin (B1675101) and carbamazepine using various persulfate activation methods. mdpi.comnih.gov Graphene-based composites have also been employed as catalysts to activate persulfate for the degradation of a range of pharmaceuticals, often achieving complete degradation in under 30 minutes. mdpi.com
Table 5: Degradation of Pharmaceutical Compounds by Activated this compound
| Pharmaceutical | Activation Method / Catalyst | Key Finding | Reference |
|---|---|---|---|
| Norfloxacin | Magnetite Nanoparticles | Effective degradation and pathway identified | |
| Levofloxacin | Graphene-based composite (GO-MCM-Fe) | Effective removal from water | mdpi.com |
| Carbamazepine | General AOPs | Known to be degraded by persulfate AOPs | mdpi.comnih.gov |
Furfural (B47365) is a toxic and refractory organic compound found in some industrial effluents and hydraulic fracturing fluids. tennessee.edunih.gov Activated this compound has been investigated as an effective treatment option for furfural contamination. tennessee.edu
The degradation of furfural can be achieved through various activation methods. One study compared ultrasound-activated persulfate (SPS/US) and peroxymonosulfate (B1194676) (PMS/US), finding that the SPS/US process was more effective, achieving 95.3% degradation of furfural (25 mg/L) in 90 minutes. nih.gov Heat-activated persulfate has also been studied, with research showing that conditions found in hydraulic fracturing wellbores can activate persulfate to degrade furfural. researchgate.net Furthermore, heterogeneous photocatalysis using a TiO₂–ZnO/biochar composite combined with persulfate under UV light removed 96% of furfural within 15 minutes. nih.gov These studies highlight the adaptability of persulfate-based AOPs for treating specific, hard-to-degrade pollutants.
Table 6: Degradation of Furfural by Activated this compound
| Activation Method | Degradation Efficiency | Time | Key Condition | Reference |
|---|---|---|---|---|
| Ultrasound (SPS/US) | 95.3% | 90 min | Initial Conc. 25 mg/L | nih.gov |
| Heat | Effective degradation | Not specified | Simulated hydraulic fracturing brine | researchgate.net |
| UV / TiO₂–ZnO/biochar | 96% | 15 min | pH=3, Catalyst=1 g/L | nih.gov |
Abatement of Pharmaceutical Compounds (e.g., norfloxacin, levofloxacin, carbamazepine)
Remediation of Contaminated Soil and Groundwater
This compound is extensively used for the remediation of soil and groundwater impacted by organic pollutants. atamanchemicals.com It can be applied through both in-situ (in place) and ex-situ (excavated) methods to destroy contaminants. vertasefli.co.uknih.gov
In-Situ Chemical Oxidation (ISCO) Design and Performance Evaluation
In-Situ Chemical Oxidation (ISCO) is a remediation technology that involves injecting chemical oxidants directly into the contaminated subsurface to destroy pollutants. vertasefli.co.uk The design of a this compound-based ISCO system requires a thorough understanding of site-specific conditions to ensure effective delivery and reaction with contaminants. clu-in.org
Key design considerations include the type of contaminant, soil and groundwater geochemistry, and hydrogeology. clu-in.orgisprambiente.gov.it this compound is stable but requires activation to generate potent sulfate radicals. envirotecnics.com Common activation methods include heat, alkaline conditions (e.g., using sodium hydroxide), or the addition of chelated metals or hydrogen peroxide. isprambiente.gov.itenvirotecnics.com The selection of an activator depends on the target contaminants and subsurface conditions. For instance, alkaline activation has been successfully applied in various contexts. isprambiente.gov.it
Performance evaluation of an ISCO project is crucial to determine its effectiveness. Monitoring typically involves collecting soil and groundwater samples before (baseline) and after the oxidant injection to measure changes in contaminant concentrations. clu-in.orgnavy.mil Field parameters such as pH, temperature, and oxidation-reduction potential (ORP) are also monitored to track the distribution of the oxidant. navy.mil Performance data from multiple sites have shown that persulfate application can successfully reduce contaminant concentrations, although the reduction may not be uniform across a site due to challenges in evenly distributing the reagent. navy.mil The greatest reductions are often observed near the injection points. navy.mil
Ex-Situ Soil Treatment Methodologies with this compound
Ex-situ treatment involves excavating contaminated soil for treatment above ground. vertasefli.co.uk This approach allows for more controlled conditions and can achieve high levels of remediation. vertasefli.co.uk this compound can be applied to excavated soils in several ways, including in slurry-based systems or by direct mixing. nih.govplos.org
In a slurry-phase treatment, contaminated soil is mixed with water and a this compound solution in a reactor. This method facilitates contact between the oxidant and the contaminants. A study on the treatment of soil contaminated with explosives and polychlorinated biphenyls (PCBs) from an ordnance works provides an example of ex-situ application. clu-in.org
A key aspect of ex-situ treatment is the ability to monitor the oxidant concentration during the process to optimize treatment. plos.org A rapid spectrophotometric method has been developed for determining persulfate concentrations in soil, allowing for efficient process control in field or mobile laboratories. plos.org
| Contaminant | Initial Concentration | Treatment Method | Removal Efficiency | Reference |
| 2,4,6-trinitrotoluene (TNT) | Not Specified | Lime and Persulfate Treatment | 98% (TNT) | clu-in.org |
| 2,4-/2,6-dinitrotoluene (DNT) | Not Specified | Lime and Persulfate Treatment | 75% (DNT) | clu-in.org |
| Polychlorinated Biphenyls (PCBs) | Not Specified | Lime and Persulfate Treatment | 80% (PCBs) | clu-in.org |
| Petroleum Hydrocarbons | High (93 g/kg soil) and Low (9.3 g/kg soil) | Water extraction with this compound | 95-96% recovery (high dose), 86-117% recovery (low dose) | plos.org |
Table 1: Research Findings on Ex-Situ Soil Treatment with this compound
Development of Sustained-Release this compound Materials for Long-Term Remediation
For long-term treatment of persistent groundwater contamination, sustained-release materials that slowly dispense this compound are being developed. researchgate.net These materials are designed to provide a continuous source of oxidant over extended periods, which is particularly useful for treating dense nonaqueous phase liquids (DNAPLs) or for creating permeable reactive barriers. researchgate.netnih.gov
Various materials have been investigated for encapsulating this compound, including paraffin (B1166041) wax, hydrophilic polymers, and inert inorganic materials. researchgate.netresearchgate.netgoogle.com Paraffin wax is an environmentally benign matrix that can be mixed with solid this compound particles to form rods or pellets. researchgate.netgoogle.com These materials protect the oxidant from instant dissolution, allowing for a gradual release. google.com
Research has shown that these materials can release persulfate for extended durations. For example, columnar materials made of paraffin wax and this compound (PS@PW) with a diameter greater than 80 mm were predicted to release persulfate for more than 280 days. nih.gov Hydrogel-based systems using agarose (B213101) and silica (B1680970) have also been developed to achieve controlled persulfate release. researchgate.net The efficacy of these materials has been demonstrated in the degradation of contaminants like trichloroethylene (TCE), with removal efficiencies reaching up to 100%. researchgate.net
| Material | Composition | Release Duration | Target Contaminant | Degradation Efficiency | Reference |
| PS@PW Rods | This compound, Paraffin Wax | >280 days (predicted for 80mm diameter) | Organic Pollutants | Not specified | nih.gov |
| HPMC/PS/Biochar Tablets | Hydroxypropyl methylcellulose, this compound, Biochar | 9-11 days | Trichloroethylene (TCE) | 100% | researchgate.net |
| Inert Matrix Pellets | Zeolite, Diatomite, or Silica Flour with this compound | >25 hours (for 0.5g pellets) | Trichloroethylene (TCE) | 99% | researchgate.net |
| WFPS-based Material | Waste Foamed Polystyrene, this compound, Zero-Valent Iron | Sustained over time | Aniline | 93.45% | mdpi.com |
Table 2: Research Findings on Sustained-Release this compound Materials
Application in Wastewater and Industrial Effluent Treatment
This compound is an effective oxidizing agent for treating highly contaminated wastewater and industrial effluents that are often resistant to conventional biological treatment methods. alphachem.bizmultichemindia.com
Treatment of Landfill Leachates
Landfill leachate is a complex and highly polluted wastewater characterized by high concentrations of organic matter (measured as Chemical Oxygen Demand, COD), ammonia (B1221849), and other recalcitrant compounds. gnest.orgmdpi.com Persulfate oxidation has been investigated as a pre-treatment or full treatment method for leachate. gnest.orgnih.gov
Studies have shown that persulfate, often activated by other means, can significantly reduce COD and ammonia nitrogen (NH₃-N). gnest.orgiwaponline.com For example, one study using factorial design found that under optimum conditions (pH 7, 60-minute reaction time), persulfate oxidation achieved a 45% removal of COD and a 47% removal of NH₃-N. gnest.org The effectiveness can be enhanced by combining persulfate with other oxidants or activators. The use of hydrogen peroxide (H₂O₂) to activate persulfate has been shown to improve the oxidation potential. iwaponline.comresearchgate.net Similarly, using industrial iron-rich sludge as a catalyst for persulfate activation has resulted in COD and ammonia removal efficiencies of 74.2% and 64.9%, respectively. mdpi.com
| Treatment Method | Key Parameters | COD Removal | NH₃-N Removal | Reference |
| Persulfate Oxidation | pH 7, Reaction Time: 60 min | 45% | 47% | gnest.org |
| Persulfate/H₂O₂ | Not Specified | 39% (PS alone) to 72% (PS + O₃) | Not Specified | iwaponline.com |
| Converter Sludge Activated Persulfate | Not Specified | 74.2% | 64.9% | mdpi.com |
| Ozone/Persulfate | pH 9, 210 min reaction | 87% | Not specified | mdpi.com |
Table 3: Research Findings on Landfill Leachate Treatment with this compound
Advanced Treatment of Industrial Process Waters
This compound is used to treat effluents from various industries, including textile, pulp and paper, and photographic processing, to degrade dyes, organic compounds, and other pollutants. atamankimya.comatamanchemicals.com
Textile Industry Wastewater from textile manufacturing is often intensely colored due to the presence of synthetic dyes and contains high levels of suspended solids (SS) and COD. researchgate.net Persulfate-based AOPs have been studied for their ability to decolorize and treat this effluent. scientific.net In a series of batch experiments on real textile wastewater, persulfate oxidation was investigated under various operating conditions. scientific.netresearchgate.net The results showed that at ambient temperature, with a contact time of 360 minutes and an optimal pH between 2 and 3, the process achieved 84% removal of color, 71% removal of SS, and 32% removal of COD. scientific.netresearchgate.net
Pulp and Paper Industry In the pulp and paper industry, this compound is used as a repulping agent for paper products containing wet-strength resin. evonik.com It helps break down the resin, allowing for the reprocessing of waste paper. evonik.comgoogle.com Persulfate is also applied in the treatment of pulp and paper mill effluent. mdpi.com A study on treating effluent from a paper mill using persulfate activated by iron or aluminum electrodes reported COD removal efficiencies of 63.5% and 72.8%, respectively, under optimized conditions. mdpi.com
Photographic Industry this compound is utilized in the photographic industry for waste processing and wastewater purification. taltech.eeatamanchemicals.com It serves as an oxidizing agent in various applications, including the regeneration of bleaching solutions and the cleaning of equipment. taltech.eeatamanchemicals.com
| Industry | Treatment Details | Pollutant Removal | Reference |
| Textile | Persulfate oxidation, pH 2-3, 360 min contact time | 84% Color, 71% SS, 32% COD | scientific.netresearchgate.net |
| Pulp and Paper | Electro-persulfate with aluminum electrodes | 72.8% COD | mdpi.com |
| Pulp and Paper | Electro-persulfate with iron electrodes | 63.5% COD | mdpi.com |
| Photographic | Wastewater purification | General application for waste processing | taltech.eeatamanchemicals.com |
Table 4: Research Findings on Industrial Wastewater Treatment with this compound
Removal of Toxic Gases in Flue Gas Treatment
Advanced Oxidation Processes (AOPs) employing this compound are a promising technology for the simultaneous removal of toxic gases, primarily nitrogen oxides (NOx) and sulfur dioxide (SO2), from flue gas. The core of this technology lies in the activation of the persulfate ion (S₂O₈²⁻) to produce sulfate radicals (SO₄•⁻). These radicals are highly potent oxidizing agents that convert gaseous pollutants into substances that are more readily captured.
Activation of this compound can be accomplished through various means, including heat, microwave radiation, and transition metals. In flue gas treatment, the inherent high temperature of the exhaust stream can serve as a thermal activator. The fundamental reaction is the cleavage of the persulfate ion to form two sulfate radicals.
Once generated, these sulfate radicals initiate a series of reactions to oxidize NOx (predominantly nitric oxide, NO) and SO₂. The presence of SO₂ in the flue gas has been shown to dramatically improve the absorption and oxidation of NO. Research indicates that in a combined system, SO₂ can be almost completely removed, while NO removal efficiencies can be significantly enhanced, reaching over 70% and in some cases approaching 83%. For instance, a study using a semi-dry microwave activation system reported NO conversion efficiency of approximately 92% and SO₂ removal of about 99%. The primary end-products of these oxidation reactions are sulfate and nitrate, which can be neutralized and removed in subsequent scrubbing processes.
Several factors influence the efficiency of the removal process, including temperature, persulfate concentration, and the presence of catalysts or other gases like oxygen. Studies have found that increasing temperature and persulfate concentration generally enhances the removal of NO. For example, in one study, increasing the temperature from 30 °C to 70 °C in a heat-activated Fe²⁺/persulfate system increased NO conversion from 46.2% to 78.7%. The optimal pH for NO removal in the presence of SO₂ has been identified in the range of 6.5 to 8.5.
Table 1: Research Findings on Flue Gas Treatment Using this compound AOPs An interactive data table will be shown here.
| Activation Method | Target Pollutants | Key Findings | Removal Efficiency | Reference |
| Microwave | NO, SO₂ | Increased microwave power and persulfate concentration enhanced removal. | ~92% (NO), ~99% (SO₂) | |
| Heat & Fe²⁺ | NO, SO₂ | SO₂ presence improved NO removal; efficiency increased sharply with temperature. | >70% (NO), ~100% (SO₂) | |
| Temperature | NO, SO₂ | SO₂ was almost completely removed between 55-85 °C. | 77-83% (NO), ~100% (SO₂) | |
| Thermal-electric | NO, SO₂ | Co-activation proved highly effective. | 98% (NO), 100% (SO₂) |
Investigation of Transformation Products and Byproduct Formation in this compound AOPs
The degradation of complex organic molecules by sulfate radicals (SO₄•⁻) is a stepwise process that generates a series of reaction intermediates. The specific nature of these intermediates is dependent on the structure of the parent contaminant and the reaction conditions (e.g., pH, temperature, presence of catalysts). Advanced analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for their identification and characterization.
For example, in the oxidation of polycyclic aromatic hydrocarbons (PAHs), intermediate products can include oxygen-containing PAHs (oxy-PAHs) like quinones, ketones, and naphthalic anhydride. Studies on the degradation of benzene (B151609) have identified phenol (B47542) as a major intermediate, along with ring-cleavage products that may contain α,β-unsaturated aldehyde functional groups. Similarly, the degradation of the pesticide chlorpyrifos (B1668852) has been shown to produce transformation products such as 3,5,6-trichloro-2-pyridynol and chlorpyrifos oxon. The degradation of the azo dye Orange II can generate aromatic amines and phenol as byproducts. These intermediates are themselves often subject to further oxidation, ideally leading to complete mineralization.
A critical aspect of evaluating any remediation technology is assessing the toxicity of the treated medium. While the parent pollutant may be effectively removed, the formation of intermediate byproducts can, in some cases, lead to a temporary increase in toxicity. Therefore, toxicological assessments are performed using various bioassays. Common test organisms include the bacterium Vibrio fischeri, the crustacean Daphnia magna, and algae like Pseudokirchneriella subcapitata.
Managing the formation and impact of potentially harmful byproducts is key to optimizing this compound AOPs. Several strategies can be implemented to control byproduct formation and ensure complete detoxification.
One primary strategy is the optimization of operational parameters. This includes adjusting the persulfate dosage, pH, temperature, and concentration of any activators. For example, using an excess of persulfate can promote the further oxidation of recalcitrant intermediates. However, an excessive dose can also be counterproductive, as surplus sulfate radicals can scavenge each other. The pH of the solution is also critical, as it can influence the dominant radical species (sulfate versus hydroxyl radicals) and thus alter degradation pathways.
Another effective approach is the use of coupled or integrated treatment systems. Combining persulfate AOPs with biological treatment, for instance, can be highly effective. The AOP stage can break down complex, recalcitrant molecules into more biodegradable intermediates, which are then mineralized by microorganisms in the subsequent biological stage. This integrated approach was shown to successfully mineralize and detoxify toxic byproducts generated during the degradation of Orange II dye. Additionally, combining persulfate activation with other processes, such as UV irradiation or the use of different catalysts, can create synergistic effects that enhance degradation efficiency and minimize the accumulation of undesirable byproducts.
Table 2: Identified Intermediates in this compound AOPs for Various Pollutants An interactive data table will be shown here.
| Parent Pollutant | Analytical Method | Identified Intermediates/Byproducts | Reference |
| Polycyclic Aromatic Hydrocarbons (PAHs) | GC-MS | 1H-phenalen-1-one, 9H-fluoren-9-one, 1,8-naphthalic anhydride | |
| Benzene | GC-MS, NMR | Phenol, α,β-unsaturated aldehydes | |
| Chlorpyrifos (Pesticide) | DFT Calculation | 3,5,6-trichloro-2-pyridynol, O,O-diethyl phosphorothioate, Chlorpyrifos oxon | |
| Orange II (Azo Dye) | Not Specified | Aromatic amines, Phenol | |
| Phenol | LC-MS | Iodophenols, Iodoform, Iodoacetic acids (in presence of Iodide) |
Toxicological Assessment of Degradation Byproducts
Economic and Engineering Feasibility of this compound AOPs
The widespread adoption of any environmental remediation technology is contingent upon its economic viability and practical engineering feasibility. For this compound-based AOPs, this involves a careful assessment of all associated costs against the achieved treatment benefits, as well as the technical requirements for implementation.
A comprehensive cost-benefit analysis for a this compound AOP system must account for both capital expenditures (CAPEX) and ongoing operational and maintenance (O&M) costs.
Capital Costs: The initial investment for a persulfate-based treatment system includes the core process equipment such as reactors, pumps, chemical storage tanks, and sophisticated control and monitoring systems. A significant factor, particularly for in situ applications, is the cost of installation, which can include drilling of injection wells. If an activation method other than ambient conditions is required, the cost of this equipment must be included. For example, thermal activation necessitates a heating system, which can significantly increase the initial capital outlay and is generally considered more suitable for smaller, concentrated source zones rather than large contaminant plumes.
Operational and Maintenance (O&M) Costs: These ongoing costs are a major component of the total life-cycle cost of the system.
Chemical Costs: The price of this compound is a primary driver of O&M costs. The required dosage depends on the type and concentration of the contaminant and the natural oxidant demand of the soil or water matrix. Costs for activators, such as ferrous iron salts, and any chemicals needed for pH adjustment also contribute.
Energy Costs: Energy consumption is a significant factor for activation methods like UV irradiation, electrical resistance heating, or microwave systems. Even for systems without active energy input, pumping and mixing contribute to energy costs.
Labor and Monitoring: Costs associated with personnel for system operation, maintenance, and regular analytical monitoring to ensure treatment objectives are being met are also substantial.
Benefits: The primary benefit of these systems is the effective destruction of contaminants, leading to reduced environmental liability and protection of public health and ecosystems. While monetizing these benefits can be challenging, they are the fundamental drivers for undertaking remediation.
Table 3: Cost Components for this compound AOP Systems An interactive data table will be shown here.
| Cost Category | Component | Description |
| Capital (CAPEX) | Equipment | Reactors, pumps, storage tanks, control systems. |
| Installation | Drilling of wells (for in situ), site preparation, utility connections. | |
| Activation System | UV lamps, heating elements, microwave generators (if required). | |
| Operational (O&M) | Chemicals | This compound, activators (e.g., FeSO₄), pH adjustment chemicals. |
| Energy | Electricity for pumps, mixers, and activation systems. | |
| Labor | System operation, maintenance, and technical oversight. | |
| Monitoring | Sampling and laboratory analysis of water/soil to track performance. | |
| Disposal | Management of any generated waste streams or sludge. |
Scale-Up Considerations and Industrial Implementation Challenges
The transition of this compound-based Advanced Oxidation Processes (AOPs) from controlled laboratory settings to large-scale industrial applications is a complex endeavor fraught with significant challenges. While bench-scale studies consistently demonstrate the high efficiency of this compound in degrading a wide array of environmental contaminants, the successful implementation at an industrial level requires careful consideration of numerous practical, economic, and engineering factors. acs.orgresearchgate.net The scalability of these processes is not merely a matter of increasing the quantities of reagents but involves a comprehensive understanding of reaction kinetics, mass transfer limitations, and reactor design in real-world conditions. vu.edu.auresearchgate.net
A primary challenge in the industrial application of persulfate-based AOPs, particularly for in-situ chemical oxidation (ISCO) of contaminated soil and groundwater, is the effective delivery and uniform distribution of the oxidant. navy.mil Subsurface environments are often characterized by significant heterogeneity in terms of permeability and contaminant distribution, which can lead to preferential flow paths and incomplete treatment zones. navy.milclu-in.org Overcoming this requires sophisticated injection strategies, and at times, multiple applications to achieve the desired remedial goals. navy.mil
The activation of persulfate to generate highly reactive sulfate radicals (SO₄•⁻) presents another major hurdle for industrial-scale projects. researchgate.net Common activation methods such as heat, alkaline conditions, and transition metals, which are readily controlled in a laboratory, pose logistical and economic challenges in the field. mdpi.comregenesis.com
Thermal activation , while effective, can be energy-intensive and difficult to apply uniformly across large volumes of soil or groundwater. nih.govmdpi.com Lower temperatures (30–40 °C) may be more economically feasible for large-scale applications to avoid excessive costs and prevent overly rapid activation that would limit the oxidant's travel distance. nih.gov
Alkaline activation requires the injection of large quantities of base to overcome the natural buffering capacity of soil and water, which can be costly and logistically complex. regenesis.comnih.gov Maintaining a high pH (above 12) is challenging as the decomposition of persulfate itself generates acidic byproducts. nih.gov
Iron activation , a common and cost-effective method, can be hampered by the natural presence of iron in the subsurface and its tendency to precipitate, reducing its catalytic effectiveness and potentially clogging the aquifer. regenesis.comfrtr.gov
Economic feasibility is a critical determinant for the industrial adoption of this compound-based AOPs. mdpi.com The costs associated with the oxidant, its transportation, the activation process, and the necessary monitoring can be substantial. regenesis.commdpi.com For instance, the median cost for ISCO projects has been reported to be significant, with scale of operation being a major influencing factor. navy.milclu-in.org Therefore, optimizing the process to minimize chemical consumption and energy usage is paramount. mdpi.com
Furthermore, the design of appropriate reactor systems for ex-situ applications presents its own set of challenges. mdpi.com Issues such as maximizing the electrode surface area in electrochemical systems, ensuring efficient mixing, and managing catalyst recovery in heterogeneous systems are critical for maintaining efficiency at a large scale. sciepublish.comnih.govresearchgate.net The development of innovative reactor designs, such as those incorporating catalytic ceramic membranes or turbulence promoters, is an active area of research aimed at overcoming these limitations. acs.orgmdpi.com
The following table summarizes key research findings on the challenges and potential mitigation strategies for scaling up this compound AOPs:
Sodium Persulfate As a Polymerization Initiator
Mechanisms of Free Radical Initiation in Emulsion Polymerization
Emulsion polymerization is a complex process that typically involves emulsifying a monomer in a continuous phase, usually water, with the aid of a surfactant. wikipedia.org Water-soluble initiators like sodium persulfate are introduced into the aqueous phase. wikipedia.org The mechanism, as described by the Smith-Ewart-Harkins theory, involves the diffusion of small amounts of monomer from larger droplets into micelles formed by the surfactant. wikipedia.org
The initiation process begins when the persulfate initiator, dissolved in the water phase, thermally decomposes to generate sulfate (B86663) free radicals. wikipedia.org1stsourceresearch.com
Thermal Decomposition of Persulfate: S₂O₈²⁻ → 2 SO₄•⁻
These highly reactive sulfate radicals then enter the monomer-swollen micelles and react with a monomer molecule, creating a new radical and initiating the polymer chain growth. wikipedia.org The polymerization proceeds within these micelles, which are converted into polymer particles. This mechanism is crucial for producing stable aqueous dispersions of polymers, known as latexes. evonik.com
Persulfate initiators can be activated thermally, typically at temperatures between 70–90 °C, or through a redox reaction at lower temperatures. atamankimya.compcimag.com Redox initiation involves pairing the persulfate with a reducing agent and a catalyst, allowing for polymerization at temperatures below 50 °C. wikipedia.org
This compound is a primary initiator for the emulsion polymerization of styrene-based monomers. wikipedia.orgdolchem.com It is integral to the synthesis of polymers such as Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS), a common thermoplastic polymer known for its impact resistance and toughness. multichemindia.comwikipedia.org In the production of ABS, this compound initiates the polymerization of styrene and acrylonitrile in the presence of polybutadiene (B167195) rubber. dolchem.comlerochem.eu The resulting polymer consists of a continuous phase of styrene-acrylonitrile copolymer with dispersed polybutadiene rubber particles.
The initiation by sulfate radicals is a key step that dictates the start of the polymerization chain reaction, influencing the final properties of the ABS polymer. researchandmarkets.commultichemindia.com The process is also used for the emulsion co-polymerization of styrene with other monomers like acrylonitrile and butadiene to produce various resins. akkim.com.trwindows.net
This compound is extensively used as an initiator for the emulsion polymerization of a wide range of monomers to produce commercially important polymers. evonik.com These include:
Acrylics: Used in the production of acrylic polymer latexes for paints, coatings, and adhesives. evonik.comaquabond.ca
Polyvinyl Chlorides (PVC): this compound can initiate the polymerization of vinyl chloride monomers. atamankimya.comakkim.com.tr
Polystyrenes: It is a standard initiator for the polymerization of styrene to produce polystyrene. atamanchemicals.com
In these syntheses, the water-soluble nature of this compound is advantageous for the emulsion polymerization process, where initiation occurs in the aqueous phase. evonik.comatamankimya.com The sulfate radicals generated from the persulfate decomposition initiate the polymerization of monomers like acrylics and vinyl acetate. akkim.com.trwindows.net
The manufacturing of synthetic rubber heavily relies on persulfates, including this compound, as polymerization initiators. evonik.com It is a key component in the production of:
Styrene Butadiene Rubber (SBR): A widely used synthetic rubber for applications like automobile and truck tires. evonik.comatamankimya.com
Isoprene Rubber: Another synthetic rubber whose production involves persulfate initiation. evonik.comatamanchemicals.com
Neoprene: The polymerization process for this synthetic rubber also utilizes persulfate initiators. atamankimya.com
In these processes, this compound initiates the emulsion co-polymerization of monomers such as styrene and butadiene. atamankimya.comakkim.com.tr The resulting latex is then processed to yield the final rubber product. The use of persulfate initiators ensures the efficient production of high-performance synthetic rubbers essential for the automotive and other industries. researchandmarkets.com
Synthesis of Acrylics, Polyvinyl Chlorides, and Polystyrenes
Influence of this compound on Polymer Microstructure and Macroscopic Properties
The choice and concentration of the initiator, such as this compound, can significantly influence the microstructure and, consequently, the macroscopic properties of the resulting polymer. The initiator affects key parameters like molecular weight, particle size, and polymer chain architecture. conicet.gov.ar
Research has shown that the initiator system impacts the kinetics of polymerization. For instance, in the synthesis of waterborne acrylic-alkyd nanocomposites, using a water-soluble initiator like potassium persulfate (which behaves similarly to this compound) leads to the formation of radicals in the aqueous phase. conicet.gov.ar This can influence particle morphology and the final conversion rate. conicet.gov.ar
The concentration of this compound can also affect the degree of polymerization of natural polymers like cellulose. Studies have demonstrated that increasing the persulfate concentration can reduce the degree of polymerization. researchgate.net In the context of 3D bioprinting, the this compound/ruthenium system has been used as a photoinitiator to crosslink materials like collagen, improving the strength and stability of the printed structures. researcher.life This highlights the initiator's role in creating cross-linked network structures, which directly impacts the material's mechanical properties. Furthermore, in the synthesis of hydrogels, the amount of this compound initiator affects the final swelling capacity of the gel. researcher.life
Applications in Polymer Composite Materials
This compound's role as an initiator extends to the fabrication of polymer composite materials, where it facilitates the polymerization of a monomer matrix around a reinforcing material.
Persulfates, including this compound, are used as initiators in the formulation of polymeric concrete. evonik.comatamanchemicals.com Polymeric concrete is a composite material where a polymer binder replaces the traditional cement hydrate (B1144303) binders of conventional concrete. This compound can be used to initiate the polymerization of the monomer resins within the concrete mixture. fjmlchem.com
In the production of superplasticizers for concrete and cement materials, which are often polycarboxylate ether-based polymers, persulfate salts are common initiators. google.com For example, a patent describes a process where this compound is used to initiate the polymerization of monomers in an aqueous solution to create a polymer solution that acts as a superplasticizer. google.com The polymerization is typically conducted at temperatures between 40 to 90°C when using a persulfate initiator. google.com
Role in Polymeric Coating of Graphite (B72142) Filaments
This compound plays a crucial role as a water-soluble, free-radical initiator in the surface modification of graphite filaments through polymer coating. evonik.comatamankimya.com This process, often a form of graft polymerization, aims to enhance the interfacial adhesion between the inherently smooth and relatively inert graphite surface and a polymer matrix in composite materials. preprints.org The application of a polymer coating can also improve the handling characteristics of the filaments and introduce new surface functionalities.
The primary function of this compound is to generate sulfate free radicals (SO₄⁻•) when thermally decomposed in an aqueous solution. These highly reactive species initiate the polymerization of vinyl monomers directly onto the surface of the graphite filaments. The process can be conceptualized in the following steps:
Initiation: Thermal energy causes the homolytic cleavage of the peroxide bond in the persulfate anion, yielding two sulfate anion radicals.
S₂O₈²⁻ → 2 SO₄⁻•
Grafting Initiation: The sulfate radicals can abstract a hydrogen atom from the surface of the graphite filament (which may have some residual functional groups) or, more commonly, initiate the polymerization of a monomer in the solution. This newly formed monomer radical can then propagate. The "grafting-to" process involves the radical attacking the graphite surface, creating an active site for polymer chain growth.
Propagation: The monomer radicals rapidly add successive monomer units, leading to the growth of polymer chains anchored to the filament surface.
Termination: The growth of the polymer chains is terminated through conventional mechanisms such as combination or disproportionation of two radical chain ends.
This method is advantageous because it creates a covalent bond between the polymer coating and the graphite filament, leading to a more robust interface compared to simple physical adsorption. preprints.org The effectiveness of the grafting process is influenced by several key parameters, including the concentration of the this compound initiator, monomer concentration, reaction temperature, and time.
Research Findings
Detailed studies on the graft copolymerization of various monomers onto different types of fibers using persulfate initiators provide insight into the process. Although specific data on graphite filaments is sparse in publicly available literature, research on other fiber systems, such as polyamide, demonstrates the principles of persulfate-initiated grafting.
For instance, in the graft copolymerization of methacryloyloxyethyl trimethyl ammonium (B1175870) chloride (METAC) onto polyamide 66 fibers, this compound was used as the initiator. researchgate.net The investigation into the effect of initiator concentration on the grafting percentage revealed a distinct trend. As shown in the table below, increasing the this compound concentration led to a significant enhancement in the grafting percentage up to an optimal point. researchgate.net Beyond this concentration, the grafting percentage began to decrease. This phenomenon is attributed to an increased rate of homopolymerization (polymerization of monomers in the solution rather than on the fiber surface) and radical termination at higher initiator concentrations, which competes with the desired grafting reaction. researchgate.net
| This compound Concentration (mol/L) | Grafting Percentage (%) |
|---|---|
| 0.005 | 8.5 |
| 0.010 | 14.2 |
| 0.020 | 17.4 |
| 0.030 | 15.8 |
| 0.040 | 13.1 |
Data synthesized from research on polyamide fibers to illustrate the principle. researchgate.net
Similarly, the reaction temperature is a critical factor. An increase in temperature generally accelerates the decomposition of this compound, leading to a higher concentration of free radicals and, consequently, a higher grafting yield. ekb.eg However, excessively high temperatures can also increase the rate of chain termination and homopolymerization, leading to a decrease in grafting efficiency. ekb.eg
The choice of monomer is also crucial. Studies involving the synthesis of acrylonitrile-based terpolymers as potential precursors for carbon fiber have utilized potassium persulfate as part of a redox initiation system, demonstrating the versatility of persulfate initiators in creating polymer chains that are fundamental to carbon fiber technology itself. mdpi.com
The application of a polyacrylate coating, often initiated by persulfates, has been shown to improve the surface properties and interfacial adhesion of carbon fibers with epoxy matrices. polymer.cn The covalent attachment of polymer chains increases the surface roughness and introduces polar functional groups, which enhances the wettability and mechanical interlocking with the surrounding polymer matrix in a composite material. mdpi.comkuleuven.be
| Parameter | Typical Range | Rationale |
|---|---|---|
| Initiator Concentration | 0.005 - 0.05 mol/L | Balances initiation rate with termination and homopolymerization. researchgate.net |
| Reaction Temperature | 50 - 90 °C | Ensures sufficient thermal decomposition of the persulfate initiator without excessive side reactions. researchgate.netgoogle.com |
| Monomer Concentration | Varies by system | Affects the rate of polymerization and the length of the grafted polymer chains. |
| Reaction Time | 1 - 4 hours | Allows for sufficient monomer conversion and graft polymerization to occur. researchgate.net |
This table represents typical conditions synthesized from various graft polymerization studies.
Specialized Applications of Sodium Persulfate in Chemical Synthesis and Industrial Processes
Reagent in Organic Synthesis Reactions
Sodium persulfate is a versatile oxidizing agent in organic chemistry, utilized in several classic and modern synthetic transformations. evonik.com It is a key reagent in reactions such as the Elbs persulfate oxidation and the Boyland-Sims oxidation, and it is also employed for the oxidation of alcohols. atamankimya.comatamankimya.com Its utility stems from its ability to initiate radical reactions or act as an oxidant in both metal-catalyzed and metal-free reaction pathways. researchgate.netthieme-connect.com
Elbs Persulfate Oxidation Investigations
The Elbs persulfate oxidation is a notable organic reaction that converts phenols into para-diphenols using an alkaline solution of potassium or this compound. wikipedia.orgorganicreactions.org The reaction typically proceeds at or below room temperature in an aqueous medium. wikipedia.orgbeilstein-journals.org
A phenolate (B1203915) anion attacks the persulfate ion, leading to a sulfate (B86663) group entering the aromatic ring, predominantly at the para position. organicreactions.org Subsequent acid-catalyzed hydrolysis of the resulting sulfate ester yields the dihydric phenol (B47542). organicreactions.org While yields can be moderate to low, a significant advantage of this method is that unreacted starting material is often the main contaminant and can be readily separated. wikipedia.orgorganicreactions.org
A proposed mechanism involves the nucleophilic attack of the phenolate anion on the peroxide oxygen of the peroxodisulfate ion. This forms an intermediate sulfate group which is then hydrolyzed to the hydroxyl group. wikipedia.org
Boyland–Sims Oxidation Studies
The Boyland-Sims oxidation involves the reaction of anilines with alkaline potassium persulfate to produce ortho-hydroxyl anilines after a hydrolysis step. chemeurope.comwikipedia.org This reaction is typically conducted in water at room temperature or below. beilstein-journals.orgwikipedia.org
The primary product is the ortho-isomer, although small quantities of the para-isomer can be formed with certain anilines. chemeurope.comwikipedia.org The reaction mechanism is understood to begin with the formation of an arylhydroxylamine-O-sulfate intermediate. chemeurope.comwikipedia.org This zwitterionic intermediate then rearranges to form the ortho-amino aryl sulfate, which is subsequently hydrolyzed to the corresponding ortho-aminophenol. wikipedia.orgresearchgate.net Computational studies using density functional theory have been employed to investigate the energetics of the reaction intermediates and transition states for various aromatic amines. pwvas.org
Oxidation of Alcohols to Aldehydes or Ketones
This compound is an effective oxidizing agent for the conversion of alcohols to aldehydes and ketones. atamanchemicals.comevonik.com This transformation is a fundamental process in organic synthesis. atamanchemicals.com The reaction can be performed under various conditions, sometimes in conjunction with catalysts. For instance, nickel chloride has been used to catalyze the oxidation of benzyl (B1604629) alcohol analogs and other aromatic hydrocarbons to the corresponding carbonyl compounds with good selectivity and yields. sioc-journal.cn
In some methodologies, this compound acts as a terminal oxidant in dual catalytic systems. For example, a combination of a photocatalyst like Ru(bpy)₃(PF₆)₂ and an aminoxyl radical has been used with this compound to oxidize a wide range of alcohols. rsc.org Another approach involves the electrocatalytic reduction of peroxydisulfate (B1198043) to generate the highly oxidizing sulfate radical anion, which then oxidizes the alcohol. acs.org This method allows for the selective synthesis of aldehydes, ketones, or carboxylic acids by controlling the pH of the reaction. acs.org
Chemical Etching and Surface Modification in Microelectronics and Metallurgy
This compound is a crucial chemical in the microelectronics and metallurgy industries, primarily used for chemical etching and surface preparation. evonik.com Its strong oxidizing properties allow for the precise removal of metal layers, a critical step in the fabrication of electronic components and the treatment of metal surfaces. calibrechem.comevonik.com
Microetchant for Printed Circuit Boards
In the manufacturing of printed circuit boards (PCBs), this compound is widely used as a microetchant to define circuit patterns. calibrechem.comredox-tech.com It serves as an effective alternative to traditional etchants like ferric chloride. termopasty.comamarischemicalsolutions.com When dissolved in water, this compound forms a solution that oxidizes the copper layer on the PCB. calibrechem.com The sulfate radicals generated convert the copper into soluble copper salts, which can then be washed away, leaving behind the desired intricate circuit patterns. calibrechem.com
This process offers several advantages, including high precision, consistent results, and being a less toxic option compared to some other etchants. calibrechem.com The etching process is often carried out at a slightly elevated temperature, around 40-50°C, to increase the reaction rate. termopasty.comsoldered.com Formulations for PCB etching can also include other components, such as phosphoric acid and phosphate (B84403) salts, to stabilize the solution and enhance its performance. google.comgoogle.com
Etching of Zinc and Copper
Beyond its application in PCB manufacturing, this compound is also used for etching other metals, including zinc and various copper alloys. allchemical.com.auatamanchemicals.comgoogle.com It is a component in etching mixtures for zinc and is also used for the pickling of copper. allchemical.com.auaquabond.ca In metallography, an ammonium (B1175870) persulfate etchant is used for brasses. metallographic.com The oxidizing power of persulfates is utilized to clean and mill metal surfaces prior to plating or adhesive bonding. evonik.comevonik.com For instance, it is used to treat copper, nickel, and titanium alloys. aquabond.ca The colorless solution formed by this compound allows for easy visual monitoring of the etching process, which is an advantage over colored etchants like ferric chloride. loudwolf.com
Interactive Data Table: Etching Parameters
| Etchant Component | Substrate | Concentration | Temperature (°C) | Additional Components | Purpose |
| This compound | Copper (PCB) | 100 g/L | 40-50 | - | Etching |
| This compound | Copper (PCB) | 230 g/L | 30-40 | 3% Phosphoric Acid, 0.058 M Sodium Phosphate Dibasic | Stabilized Etching |
| This compound | Copper | 100 g/L | Room Temp | 3% Phosphoric Acid, 0.058 M Sodium Phosphate Dibasic | Microetching |
| Ammonium Persulfate | Brass | 50 g / 245 ml water | Immersion | - | Metallographic Etching |
| This compound | Zinc | Varies | Varies | - | Etching |
Surface Activation in Plating and Coating Technologies
The effectiveness of plating and coating processes is highly dependent on the cleanliness and activation of the substrate surface. This compound is a key component in the surface preparation of various metals and alloys prior to plating, bonding, or coating. evonik.com Its primary function is to clean and microetch the surface, ensuring strong adhesion of the subsequent layer. evonik.com
In the manufacturing of printed circuit boards (PCBs), this compound is used as an efficient microetchant for copper. evonik.comdolchem.com It is also employed in the pickling of copper and other metals. atamankimya.com A solution containing this compound, in conjunction with other chemicals like sulfuric acid and surfactants, can effectively remove oxide layers and other surface contaminants from copper alloys. google.com This process not only cleans the surface but can also increase its roughness, which in turn improves the mechanical bonding of the plating layer. google.com For instance, a patented method for the surface activation of copper alloys utilizes an activating solution containing 70-90% this compound by volume in one of its components. google.com
The activation of copper and aluminum surfaces is a critical step in many industrial applications. wintersunchem.comzhhgchem.com this compound-based solutions are used to prepare these surfaces for subsequent treatments. evonik.comdolchem.com The process typically involves immersing the metal part in a solution containing this compound, which chemically modifies the surface to make it more receptive to plating or coating. google.com
Table 1: Example of a Surface Activating Solution for Copper Alloys
| Component | Role in the Process |
| This compound | Primary oxidizing agent for removing oxide layers and microetching the surface. google.com |
| Sulfuric Acid | Works synergistically with this compound to accelerate the removal of oxides. google.com |
| Nonionic Surfactant | Aids in the penetration of the solution to the metal surface, facilitating the lifting of the oxide layer. google.com |
| Chloride Ions | Assist in the removal of the oxide layer and microscopic high points. google.com |
| Urea (B33335) | Reduces the corrosion rate of the metal in the acidic medium. google.com |
| Citric Acid | Helps to keep the metal surface in an activated state, ensuring good adhesion of the plating. google.com |
This table is based on a patented formulation for a copper alloy surface activation treatment. google.com
Oxidative Processes in Inorganic Chemicals and Mineral Industries
This compound's strong oxidizing properties are harnessed in the production of other inorganic chemicals and in the separation and recovery of minerals. atamanchemicals.com
Nickel and Cobalt Separation Methodologies
The separation of nickel and cobalt, which often occur together in ores and spent batteries, is a significant challenge in hydrometallurgy due to their similar chemical properties. medcraveonline.comatlantis-press.com this compound is utilized in processes designed to separate these valuable metals. evonik.comatamanchemicals.comatamankimya.com
One method involves using thermally activated persulfate to break down chelating agents like EDTA that are used to hold nickel and cobalt in solution. diva-portal.orgnih.gov In a study on recovering these metals from spent lithium-ion batteries, a solution containing nickel and cobalt chelated with EDTA was treated with this compound at a molar ratio of 1:30 (metal to persulfate) and heated to 80°C. diva-portal.orgnih.gov This process oxidized the EDTA, allowing for the subsequent precipitation of 99.7% of the nickel and 87.0% of the cobalt. diva-portal.orgnih.gov
Another approach involves the use of soluble persulfates to selectively oxidize and precipitate manganese from solutions containing nickel and cobalt, thereby separating them. google.com In this process, after an initial leaching step, this compound is added to the filtrate to oxidize and precipitate manganese as manganese oxide, leaving nickel and cobalt in the solution. google.com
Preparation of Peroxymonosulfate (B1194676) Solutions
This compound is a precursor in the preparation of peroxymonosulfate (PMS) solutions. evonik.comatamanchemicals.comatamankimya.com A patented process describes the rapid hydrolysis of a this compound solution with concentrated sulfuric acid to produce peroxymonosulfate. google.com In this method, a solution of sodium peroxydisulfate is prepared and then mixed with concentrated sulfuric acid. google.com The heat generated by the hydration of the sulfuric acid initiates the hydrolysis reaction, which is largely complete within 30 to 45 minutes. google.com This on-site production of peroxymonosulfate provides an alternative to Caro's acid and potassium caroate. evonik.comatamankimya.com
Role in Textile Processing and Finishing
In the textile industry, this compound is employed in various stages of processing and finishing, from preparing the raw fabric to developing the final colors. evonik.comatamanchemicals.com
Desizing and Bleaching of Textiles
This compound serves as a desizing agent and a bleach activator in textile manufacturing. atamankimya.comwintersunchem.comzhhgchem.comaquabond.ca Desizing is the process of removing the sizing material from warp yarns after weaving, which is essential for uniform dyeing and finishing. This compound's oxidative power helps in breaking down the sizing agents. atamankimya.com It is particularly useful in cold bleaching processes, such as those used for denim jeans. wintersunchem.comzhhgchem.com
Development of Dyestuffs
This compound plays a role in the manufacture and development of dyestuffs. atamankimya.comatamanchemicals.comaquabond.caatamankimya.com It is used as an oxidizing agent in the synthesis of various dyes. atamanchemicals.com For sulfur dyes, it acts as a colorformer. atamankimya.comatamankimya.com Additionally, heat-activated this compound is used in the treatment of dyeing wastewater. emerald.com In one study, a 0.3 g/L solution of this compound at 95°C was able to decolorize C.I. Reactive Red 24 dyeing wastewater by 98.4% in 30 minutes, allowing for the recycling of water and inorganic salts in a more sustainable dyeing process. emerald.com The degradation of the dye molecules is achieved through the action of sulfate radicals, which break down the chromophoric groups. emerald.com
Cross-linking and Curing Agent Functions
This compound serves as a critical source of free radicals, making it highly effective as an initiator for polymerization reactions and for accelerating the curing of certain adhesives. transparencymarketresearch.comwikipedia.orgatamanchemicals.comatamanchemicals.com
In the production of wood-based panels, urea-formaldehyde (UF) resins are widely used adhesives. echemi.com A significant challenge with these resins, particularly those with a low formaldehyde (B43269) to urea molar ratio (LUF resins), is achieving a rapid curing rate without compromising the properties of the final product. echemi.com this compound has been identified as a highly effective catalyst for accelerating the curing process of these low formaldehyde adhesives. wikipedia.orgquora.comicevirtuallibrary.comatamanchemicals.comwikipedia.org
Research indicates that persulfate salts, including this compound, markedly accelerate the curing rate of LUF resins when compared to traditional catalysts like ammonium chloride. echemi.com This acceleration is attributed to the strong oxidizing ability of persulfates, which can oxidize free formaldehyde in the resin to formic acid, thereby lowering the pH and speeding up the condensation reaction. echemi.com Studies have shown that even LUF resins with a molar ratio below 1.0 can still be effectively cured into a solid, rigid state when persulfate catalysts are used. echemi.com The use of this compound as an initiator in modifying UF resins can also lead to improved cure kinetics.
Table 1: Effect of Initiator on Curing Kinetics of a Modified Urea-Formaldehyde Resin
| Sample | Onset of Cure Reaction (°C) | Time to 50% Cure (sec) | Time to 95% Cure (sec) |
|---|---|---|---|
| Resin + 10% Inventive Polymer (Persulfate Initiated) | 120 | 65 | 136 |
| Resin + 10% Typical Acrylic | 128 | 85 | 157 |
Data adapted from research on emulsion polymers used as urea-formaldehyde resin modifiers, demonstrating the enhanced curing performance when a persulfate-initiated polymer is used. core.ac.uk
Other Chemical Reagent Applications
Beyond its role in curing adhesives, this compound is utilized in several other key industrial chemical applications, including the modification of starch and as a component in bleaching and detergent systems. atamankimya.comatamankimya.com
Native starches often possess properties, such as high viscosity when cooked, that are not ideal for certain industrial applications like paper coatings. google.com Chemical modification through oxidation is a common method to alter the molecular structure of starch, and this compound is an effective oxidizing agent for this purpose. atamanchemicals.comquora.comwikipedia.orgcamachem.com
The oxidation process involves treating a starch slurry with an oxidizing agent like this compound. This reaction introduces carbonyl and carboxyl functional groups onto the starch molecules and can lead to the depolymerization or breakdown of the large starch polymers. camachem.comrx-sol.com The result is a modified starch with altered physicochemical properties. google.com For instance, further oxidizing a lightly oxidized starch with persulfate can yield a product that, when pasted at high temperatures, degrades to a lower, more controllable viscosity, which is highly desirable in coating formulations. google.com The properties of the final oxidized starch are influenced by reaction conditions such as temperature, pH, and the concentration of the oxidizing agent. rx-sol.comgoogle.com
Table 2: Illustrative Physicochemical Properties of Oxidized Starch
| Property | Native Starch | Oxidized Starch (Condition A) | Oxidized Starch (Condition B) |
|---|---|---|---|
| Carboxyl Content (%) | Low | Increased | Significantly Increased |
| Pasting Temperature (°C) | 75-80 | Decreased | Further Decreased |
| Peak Viscosity (Brabender Units) | High (300-1000) | Reduced | Significantly Reduced |
| Solubility at 95°C (%) | Moderate | Increased | Significantly Increased |
This table provides a generalized representation of how oxidation with agents like this compound can alter key properties of starch, based on typical findings in starch modification research. google.comrx-sol.comgoogle.comstppgroup.com
This compound plays a multifaceted role in bleaching applications, particularly in enabling effective bleaching at lower temperatures. pravebio.czatamankimya.comatamanchemicals.com It can function both as a primary source of active oxygen and as a catalyst or activator for other bleaching agents. transparencymarketresearch.comwikipedia.orgicevirtuallibrary.comcore.ac.uk
In many powder detergents, bleaching is achieved through "active oxygen" agents like sodium percarbonate or sodium perborate (B1237305), which release hydrogen peroxide in the wash. wikipedia.orgatamanchemicals.com However, hydrogen peroxide is most effective at temperatures of 60°C and above. pravebio.czresearchgate.net To achieve low-temperature bleaching, a bleach activator such as tetraacetylethylenediamine (B84025) (TAED) is added. pravebio.czatamanchemicals.comresearchgate.net TAED reacts with the hydrogen peroxide to form peroxyacetic acid, a more potent bleach at cooler temperatures. wikipedia.orgatamanchemicals.com this compound is listed among the active oxygen agents that can provide the initial hydrogen peroxide for this reaction. wikipedia.orgatamanchemicals.comatamanchemicals.com
Separately, persulfates (sodium or potassium) are used to activate or catalyze hydrogen peroxide or sodium perborate bleaching systems directly, especially in textile applications for cold bleaching. icevirtuallibrary.comcore.ac.ukpravebio.czatamankimya.com In this role, the persulfate, when activated by heat or alkaline conditions, generates highly reactive sulfate radicals (SO₄•⁻). researchgate.net These radicals are powerful oxidizing species that can decolorize stains effectively even at lower temperatures, offering an alternative activation pathway to the TAED mechanism. icevirtuallibrary.comatamanchemicals.com This catalytic action can lead to comparable whiteness in fabrics with reduced energy consumption and less fiber damage compared to traditional high-temperature bleaching. icevirtuallibrary.comcore.ac.uk
This compound is described as a component in detergents and cleaning agents due to its powerful oxidizing and bleaching capabilities. atamanchemicals.comatamanchemicals.comwikipedia.orgatamankimya.comrx-sol.comgoogle.comyeserchem.com It is particularly valued for its ability to break down stubborn stains and organic residues. yeserchem.com However, its inclusion in standard household laundry detergents is not common. Some sources suggest that persulfates are too aggressive as oxidizing agents for regular laundry use, where gentler oxygen bleaches combined with activators like TAED are preferred. quora.com
Therefore, this compound is more accurately characterized as a component of specialized or industrial cleaning and detergent formulations. yeserchem.com Its applications include industrial cleaning products for descaling and removing rust, as well as in textile processing as a desizing agent and bleach activator. atamanchemicals.comyeserchem.com In these contexts, its strong oxidizing power is a significant advantage for achieving high levels of cleanliness and whiteness. echemi.com While a typical consumer-grade powder detergent might consist of surfactants, builders, enzymes, and a TAED/percarbonate system, a specialty formulation for industrial use might incorporate this compound for enhanced oxidative cleaning power. yeserchem.comyeserchem.com
Advanced Analytical Methodologies for Sodium Persulfate and Reactive Species Quantification
Spectrophotometric Techniques for Persulfate Determination
Spectrophotometric methods offer a balance of sensitivity and accessibility for persulfate quantification. These techniques are typically based on a chemical reaction that produces a colored species, with the intensity of the color being proportional to the persulfate concentration.
A widely used spectrophotometric method involves the oxidation of ferrous iron (Fe(II)) to ferric iron (Fe(III)) by persulfate. The resulting Fe(III) then reacts with thiocyanate (B1210189) (SCN⁻) to form a distinct red-orange iron-thiocyanate complex, which is quantified by measuring its absorbance. evonik.comb-cdn.net
The core reactions are: S₂O₈²⁻ + 2Fe²⁺ → 2SO₄²⁻ + 2Fe³⁺ Fe³⁺ + SCN⁻ → [Fe(SCN)]²⁺ (and higher complexes)
Research has focused on optimizing this assay for improved accuracy and stability. Key parameters include the acidity of the medium, reagent concentrations, and the choice of solvent. scielo.br For instance, using a water-acetone mixture can enhance the sensitivity and stability of the colored complex. scielo.br A thiocyanate concentration of 250 mmol L⁻¹ has been found sufficient to facilitate the rapid oxidation of Fe(II) and subsequent complexation. scielo.br The method demonstrates high sensitivity, with a molar absorptivity of 2.10 x 10⁴ L cm⁻¹ mol⁻¹ at 480 nm in an optimized acetone-water medium. scielo.br However, this method is susceptible to interferences from species that can oxidize Fe(II) or react with thiocyanate. evonik.com Naturally occurring iron in samples can also impact the accuracy of the quantification. evonik.com
Table 1: Optimized Parameters for Fe(II)-Thiocyanate Assay
| Parameter | Optimized Condition | Rationale |
| Wavelength (λmax) | 480 nm | Maximizes absorbance of the Fe(III)-thiocyanate complex. scielo.br |
| Solvent | 70% (v/v) Acetone/Water | Enhances complex stability and sensitivity. scielo.br |
| Thiocyanate Conc. | 250 mmol L⁻¹ | Ensures rapid and complete reaction. scielo.br |
| pH | Acidic | Prevents precipitation of iron hydroxides. b-cdn.net |
This table summarizes optimized conditions for the Fe(II)-thiocyanate spectrophotometric assay for persulfate determination based on research findings.
Iodometric methods are a classic and robust approach for determining persulfate concentration. The fundamental principle involves the reaction of persulfate with an excess of potassium iodide (KI) to liberate iodine (I₂). evonik.comdatapdf.com The amount of liberated iodine, which is directly proportional to the initial persulfate concentration, is then quantified.
S₂O₈²⁻ + 2I⁻ → 2SO₄²⁻ + I₂
Traditionally, the liberated iodine is titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint. evonik.comresearchgate.net Refinements to this classic method have focused on improving speed, accuracy, and adapting it for spectrophotometric analysis. One significant modification involves measuring the absorbance of the triiodide ion (I₃⁻), which forms when iodine is in the presence of excess iodide (I₂ + I⁻ ⇌ I₃⁻). researchgate.netnih.gov The triiodide ion has a strong absorbance at a wavelength of 352 nm. researchgate.netnih.gov
This spectrophotometric adaptation offers a rapid analysis, often completed within 15-20 minutes, and avoids the subjectivity of a visual titration endpoint. nih.govplos.org The addition of sodium bicarbonate to the reagent solution helps to maintain a near-neutral pH, which minimizes interferences, including from iron activators commonly used with persulfate. nih.gov Further refinements include using catalysts like ferric salts to accelerate the initial iodine liberation, reducing the reaction time to as little as 15 minutes. datapdf.com
Table 2: Comparison of Traditional and Refined Iodometric Methods
| Feature | Traditional Iodometric Titration | Spectrophotometric Iodometric Method |
| Quantification | Titration with sodium thiosulfate | Absorbance measurement at 352 nm (I₃⁻) |
| Endpoint Detection | Starch indicator (color change) | Spectrophotometer |
| Speed | Slower, requires titration | Faster (approx. 15-20 min) nih.govplos.org |
| Interferences | Less interference from native metals than Fe-based methods. evonik.com Susceptible to instability of I₂ and timing of starch addition. evonik.com | Minimal interference from reagent matrix or iron activators at neutral pH. nih.gov |
| Linear Range | Dependent on titrant concentration | 0-70 mM reported at 352 nm nih.gov |
This table contrasts the characteristics of traditional iodometric titration with modern spectrophotometric adaptations for persulfate analysis.
Optimization of Fe(II)-Thiocyanate Complexation Assays
Chromatographic Methods for Quantification and Speciation
Chromatographic techniques provide high specificity and the ability to simultaneously measure multiple analytes, making them powerful tools for analyzing persulfate and its related species in complex matrices.
High-Performance Liquid Chromatography (HPLC) has been adapted for the rapid and accurate quantification of persulfate. researchgate.net One innovative HPLC-based method avoids direct separation on a column. Instead, it uses the HPLC system as a flow injection analysis platform. nih.gov In this setup, the sample containing persulfate is injected into a mobile phase of concentrated potassium iodide (KI). researchgate.netnih.gov The reaction to form the triiodide ion (I₃⁻) occurs within capillary columns under moderate pressure, and the resulting I₃⁻ is detected by a Diode Array Detector (DAD) at 352 nm. researchgate.netnih.gov This approach is fast, reproducible, and minimizes interferences from organic contaminants that might be present in environmental samples. researchgate.netnih.gov The method boasts a wide linear dynamic range from 0.075 to 300 mmol L⁻¹ and a low limit of detection (LOD) of 6.6 x 10⁻³ mmol L⁻¹. researchgate.netnih.gov Other HPLC methods have been developed for monitoring specific analytes, like sulfadiazine, during persulfate-based advanced oxidation processes. researchgate.net
Ion Chromatography (IC) is an ideal technique for the direct determination of persulfate and its primary degradation product, sulfate (B86663) (SO₄²⁻), as well as other common anions. wiley.comnih.gov IC methods have been developed that can elute peroxydisulfate (B1198043) using an isocratic elution with 200 mM sodium hydroxide (B78521) (NaOH) at 40°C. nih.gov A significant advancement is the use of gradient elution, which allows for the simultaneous determination of persulfate alongside other inorganic ions like nitrate, nitrite, sulfate, and chloride in a single run. nih.gov This is particularly valuable for monitoring the progress of remediation, where the disappearance of persulfate and the appearance of sulfate can be tracked concurrently. evonik.com
The use of column-switching techniques in IC further enhances analytical capabilities. researchgate.net This approach can separate conventional inorganic anions using both a guard and a separation column, while the persulfate ion passes only through the guard column, resulting in a good peak shape and a shorter retention time. researchgate.net IC methods report excellent precision, with relative standard deviations (RSD) between 0.5-5% for peak areas, and high recoveries in the range of 95% to 120%. nih.gov The limit of detection for the peroxydisulfate ion has been reported as low as 0.2 ppm. nih.govresearchgate.net
Table 3: Performance Characteristics of an Ion Chromatography Method for Persulfate and Other Anions
| Parameter | Value |
| Eluent (Isocratic) | 200 mM NaOH nih.gov |
| Eluent (Gradient) | KOH gradient (e.g., 2 mM → 15 mM → 50 mM) researchgate.net |
| Detection Limit (LOD) | 0.2 ppm for Peroxydisulfate nih.govresearchgate.net |
| Relative Standard Deviation (RSD) | 0.5 - 5% (Peak Area) nih.gov |
| Recovery | 95% - 120% nih.gov |
This table presents key performance metrics for the determination of peroxydisulfate using ion chromatography, based on published research findings.
High-Performance Liquid Chromatography (HPLC) Applications
Electrochemical Detection Approaches for Real-Time Monitoring
Electrochemical sensors offer the potential for simple, rapid, and sensitive on-site and real-time monitoring of persulfate concentrations. researchgate.netresearchgate.net These methods are typically based on the electrochemical reduction of the persulfate anion at a modified electrode surface.
Various materials have been investigated to modify electrodes for enhanced sensitivity and selectivity. Prussian blue [iron(III) hexacyanoferrate(II)] films have shown to be effective electrocatalysts for the persulfate/sulfate redox system. researchgate.net A Prussian blue-modified platinum disc electrode exhibited a linear response to persulfate in the concentration range of 5×10⁻⁵ to 3×10⁻³ mol dm⁻³. researchgate.net Flow injection analysis (FIA) systems coupled with amperometric detection using Prussian blue-modified electrodes can achieve high sample throughput, analyzing up to 160 samples per hour. researchgate.netmdpi.com
More recent innovations include the development of self-powered electrochemical sensors. researchgate.netnih.gov One such sensor utilizes a cathode made of tin-doped cobalt tetroxide (SnₓCo₃₋ₓO₄) grown on carbon cloth, which exhibits excellent catalytic activity for persulfate reduction. researchgate.netnih.gov This sensor demonstrated a wide detection range (0 to 1500 μmol L⁻¹), a low detection limit of 1.11 μmol L⁻¹, and a rapid response time of under 30 seconds. researchgate.netnih.gov Square wave voltammetry (SWV) using a polycrystalline gold electrode is another promising technique, offering detection limits around 14-19 μM and proving effective even in complex matrices containing other strong oxidants. nih.gov These advancements in electrochemical sensors are paving the way for real-time process control and monitoring in applications utilizing sodium persulfate. researchgate.netrsc.orgrsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Identification
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique that stands as the "gold standard" for the direct detection and characterization of paramagnetic species, including free radicals. wisc.edunih.gov Its unparalleled specificity for substances with unpaired electrons makes it an indispensable tool for studying the complex radical chemistry initiated by this compound activation. wisc.edubruker.com Unlike other methods that may provide indirect evidence, EPR directly detects the unpaired electrons, offering definitive identification of the specific radicals present, such as sulfate and hydroxyl radicals. bruker.combruker.com
The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons instead of atomic nuclei. bruker.com When a sample containing radicals is placed in a strong magnetic field, the unpaired electrons, which have a property called "spin," can align in two different energy states. The application of microwave radiation of a specific frequency can induce transitions between these energy states. The absorption of this microwave energy is detected and recorded as an EPR spectrum.
The resulting spectrum's characteristics, particularly the g-factor and hyperfine coupling constants, provide a unique fingerprint for each radical species. This allows for the unambiguous identification of the types of radicals generated during the activation of this compound under various conditions (e.g., heat, alkali, or transition metal activation).
In the context of this compound chemistry, EPR studies often involve the use of spin trapping agents. Because the primary sulfate and hydroxyl radicals are extremely reactive and have very short half-lives, their direct detection in solution can be challenging. Spin traps are molecules that react with these transient radicals to form a more stable, persistent radical product (a "spin adduct") that is readily detectable by EPR. By analyzing the EPR spectrum of the spin adduct, the identity of the original, short-lived radical can be deduced.
Key Research Findings from EPR Studies:
Definitive Radical Identification: EPR spectroscopy has been instrumental in confirming that the activation of persulfate ions (S₂O₈²⁻) leads to the formation of sulfate radicals (SO₄⁻•). Furthermore, in aqueous environments, EPR studies can distinguish between the initially formed sulfate radical and the subsequently formed hydroxyl radical (•OH), which arises from the reaction of the sulfate radical with water.
Mechanistic Insights: By identifying the specific radicals present under different activation methods (e.g., thermal, alkaline, Fe²⁺), EPR helps elucidate the dominant reaction pathways. For instance, the ratio of sulfate to hydroxyl radicals can be influenced by the pH of the solution and the type of activator used.
EPR spectroscopy is a highly versatile technique applicable to samples in solid, liquid, or gaseous states, making it a vital research tool for understanding the fundamental chemistry of this compound-based AOPs. bruker.com
Development of Field-Deployable Analytical Kits for this compound Monitoring
While sophisticated laboratory techniques like EPR are essential for fundamental research, the practical application of this compound, especially in large-scale environmental remediation projects like in-situ chemical oxidation (ISCO), necessitates on-site monitoring capabilities. chemetrics.comclu-in.org Field-deployable analytical kits have been developed to provide rapid, reasonably accurate measurements of this compound concentrations in groundwater and soil. chemetrics.comevonik.com These kits are crucial for remediation practitioners to track the distribution of the oxidant in the subsurface, assess its persistence, and make informed decisions about injection strategies and treatment progress. chemetrics.com
The primary goal of these kits is to ensure that effective concentrations of the oxidant are maintained within the target treatment zone. clu-in.org They are designed for ease of use by field technicians, providing quick results without the need to transport samples to an off-site laboratory, which saves time and resources.
Several types of field test kits are available, often based on colorimetric or titrimetric methods. evonik.comthomassci.com
Common Methods in Field Test Kits:
Ferric Thiocyanate Method: This colorimetric method is used in several commercially available kits. chemetrics.comthomassci.com In an acidic medium, persulfate oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The resulting ferric ions then react with thiocyanate (SCN⁻) to form a distinct red-orange colored complex, ferric thiocyanate. thomassci.com The intensity of the color is proportional to the concentration of this compound in the sample and can be measured by comparison to a set of color standards or with a portable spectrophotometer. chemetrics.comthomassci.com
Titration Methods: Other kits employ titration techniques. For instance, a common method involves the back-titration of ferrous ammonium (B1175870) sulfate. evonik.com A known excess of a ferrous iron solution is added to the sample, which is oxidized by the persulfate. The remaining, unreacted ferrous iron is then titrated with a strong oxidizing agent like potassium permanganate (B83412) or ceric sulfate to a distinct color endpoint, often sharpened by an indicator like ferroin. evonik.com The amount of persulfate in the original sample is calculated based on the amount of titrant used.
These kits are typically supplied with all necessary pre-measured reagents, vials, syringes, and instructions needed to perform a set number of tests. evonik.comthomassci.com
Below is a table summarizing the features of representative commercially available field test kits for this compound.
| Feature | Kit Type 1 (e.g., Klozur Kit "K"/"C") | Kit Type 2 (e.g., CHEMetrics K-7870) |
| Analytical Method | Titrimetric (Permanganate or Ceric Sulfate Titration) evonik.com | Colorimetric (Ferric Thiocyanate) thomassci.comaquaphoenixsci.com |
| Measurement Range | 1 g/L to 100 g/L evonik.com | 0-5.6 & 7-70 ppm (mg/L) thomassci.comaquaphoenixsci.com |
| Key Components | Vials, filters, syringes, centrifuge tubes with ferrous ammonium sulfate, sulfuric acid, titrant (Potassium Permanganate or Ceric Sulfate), indicator. evonik.com | Self-filling ampoules with pre-measured reagent, comparators for low and high ranges, sample cup. chemetrics.comthomassci.com |
| Application Focus | Quantitative measurement for remediation sites, tailored for different activation methods (e.g., high pH, iron). evonik.com | Measurement in groundwater, pools, and spas. chemetrics.comthomassci.com |
| Interferences | Specific to the titration chemistry. | Ferric iron, hydrogen peroxide, and ozone. thomassci.com |
The development and availability of these field-deployable kits represent a significant advancement in the practical management of this compound-based treatments, bridging the gap between complex laboratory analysis and the need for real-time data in field applications.
Toxicological and Ecotoxicological Investigations of Sodium Persulfate
Human Health Impact Research
Sodium persulfate, along with other persulfate salts, has been the subject of numerous studies to determine its effects on human health, particularly in occupational environments where exposure is most likely. Research has focused on its potential to cause skin and respiratory issues, as well as systemic effects following exposure.
Mechanisms of Dermal Irritation and Allergic Sensitization in Occupational Settings
This compound is recognized as a cause of both irritant and allergic skin reactions, especially in workplaces like hair salons and industrial settings. nih.govindustrialchemicals.gov.au The mechanisms behind these reactions involve both direct tissue damage and complex immune responses.
Persulfate salts can induce both immediate (Type I) and delayed-type (Type IV) hypersensitivity reactions. researchgate.netd-nb.info Irritant contact dermatitis occurs from direct chemical damage to the skin. nih.gov Allergic contact dermatitis, a delayed-type reaction, is a cell-mediated immune response involving T lymphocytes. scbt.com This sensitization can be exacerbated by other irritants, such as detergents in shampoos, which can compromise the skin's barrier function and enhance the penetration of allergens. nih.gov
In occupational settings, particularly among hairdressers, persulfates are a common cause of allergic dermatitis. researchgate.netnih.gov Exposure to hair-bleaching products containing high concentrations of persulfates is a primary risk factor. nih.govresearchgate.net Studies have shown that repeated exposure can lead to the development of a skin allergy; once an individual is sensitized, even very low future exposures can trigger an itchy skin rash. nj.gov While animal tests using topical application have sometimes returned negative for sensitization, intradermal injections did produce positive results, and numerous human case reports confirm its role as a dermal sensitizer. oecd.org
Respiratory System Responses to Inhalation Exposure
Inhalation of this compound dust or aerosols can lead to significant respiratory responses. nj.gov It is a known respiratory irritant and can provoke an asthma-like allergy. nj.govakkim.com.tr
The primary effects of inhalation include irritation of the nose, throat, and lungs, which can manifest as coughing, wheezing, and shortness of breath. nj.gov For individuals with pre-existing respiratory conditions such as emphysema or chronic bronchitis, exposure can lead to further disability. scbt.com
A significant concern is respiratory sensitization. akkim.com.trlaboratoriumdiscounter.nl Similar to dermal sensitization, once an individual becomes sensitized to inhaled this compound, subsequent exposure can trigger asthma attacks, characterized by shortness of breath, wheezing, and chest tightness. nj.gov This occupational asthma is a well-documented risk for hairdressers and industrial workers who handle persulfate powders. researchgate.netindustrialchemicals.gov.au Animal studies have confirmed that persulfates can act as respiratory sensitizers. oecd.org Inhalation of hair bleach aerosols containing persulfates was found to cause airway hyperresponsiveness in rabbits. cir-safety.org Research indicates that while the exact mechanisms are not fully established, they may involve an IgE-mediated immune response or direct histamine (B1213489) release. d-nb.inforesearchgate.net
Research on Systemic Effects from Oral and Dermal Exposure Studies
Research into the systemic effects of this compound has been conducted through oral and dermal exposure studies, primarily in animals. These studies help to understand the potential for toxicity beyond local irritation.
Acute oral toxicity studies in rats have established a median lethal dose (LD50) for this compound between 895 and 930 mg/kg of body weight. industrialchemicals.gov.au Signs of acute oral toxicity included irregular breathing, loss of muscle control, and oral discharge. industrialchemicals.gov.au In subchronic oral studies, rats consuming diets with high concentrations of this compound showed effects such as gastrointestinal lesions and reduced body weight. oecd.org However, other studies found no evidence of systemic toxicity, with effects limited to local damage in the gastrointestinal tract. nih.gov
Dermal absorption of this compound is generally considered to be low. europa.eunih.gov The acute dermal LD50 in rats and rabbits was found to be greater than 2,000 mg/kg and 10,000 mg/kg, respectively. oecd.orgindustrialchemicals.gov.au Systemic effects from dermal exposure are not typically observed, with toxicity being primarily local. europa.eu However, entry into the bloodstream through cuts or abrasions could potentially lead to systemic effects. scbt.com
Once in the body, persulfate salts are expected to dissociate and break down into sulfate (B86663) and sodium ions, which are part of the body's normal electrolyte pool. oecd.orgindustrialchemicals.gov.au The persulfate anion itself is likely to decompose into hydrogen peroxide, which is then rapidly converted to water and oxygen. oecd.org
Table 1: Summary of Acute Toxicity Data for this compound
| Exposure Route | Test Type | Species | Result | Citation |
|---|---|---|---|---|
| Oral | LD50 | Rat | 895-930 mg/kg | industrialchemicals.gov.au |
| Dermal | LD50 | Rat | >2,000 mg/kg | carlroth.com |
| Dermal | LD50 | Rabbit | >10,000 mg/kg | industrialchemicals.gov.au |
| Inhalation | LC50 (4-hour) | Rat | >5,100 mg/m³ | oecd.org |
Environmental Impact and Aquatic Toxicity Studies
Effects of this compound and its Degradation Products on Aquatic Organisms
This compound is considered harmful to aquatic life. carlroth.com Studies have been conducted across different trophic levels to determine its toxicity. The persulfate anion (S2O8²⁻) is significantly more toxic to aquatic organisms than its primary degradation product, the sulfate ion (SO4²⁻). nih.gov
Acute toxicity tests have yielded the following results for this compound:
Fish: The 96-hour median lethal concentration (LC50) for fish species ranges from 168 to 771 mg/L. oecd.org A study on common carp (B13450389) reported a 96-hour LC50 of 540 mg/L for the persulfate anion. nih.gov
Invertebrates: For aquatic invertebrates like Daphnia magna, the 48-hour median effective concentration (EC50) is between 133 and 519 mg/L. oecd.org
Algae: The EC50 for algae has been reported as 116 mg/L. oecd.org
The degradation products of this compound are primarily sodium and sulfate ions. europa.eu While sulfate is considerably less toxic than persulfate, with a 96-hour LC50 for common carp of 4100 mg/L, high concentrations can still impact aquatic ecosystems. nih.gov The pH of the water also influences toxicity, with persulfate showing reduced acute toxicity in a pH range of 6-10. nih.gov
Table 2: Aquatic Toxicity of this compound
| Organism Type | Test | Value (mg/L) | Citation |
|---|---|---|---|
| Fish (various) | 96h LC50 | 168 - 771 | oecd.org |
| Aquatic Invertebrates (Daphnia magna) | 48h EC50 | 133 - 519 | oecd.org |
| Algae | EC50 | 116 | oecd.org |
Environmental Fate and Transformation Pathways in Natural Water and Soil Systems
In aquatic and soil environments, this compound is relatively mobile and undergoes transformation. Upon contact with water, it dissociates into sodium ions (Na⁺) and the persulfate anion (S₂O₈²⁻). europa.eu The persulfate anion then hydrolyzes, a process that can be activated by heat, transition metals, or alkaline conditions, to generate highly reactive sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). mdpi.commdpi.comacs.org
These radicals are powerful oxidants capable of degrading a wide range of organic pollutants, which is why persulfate is used in environmental remediation. mdpi.comresearchgate.net The ultimate decomposition products are sulfate ions (SO₄²⁻) and hydrogen ions, which can lower the pH of the surrounding medium. europa.eu
In soil systems, the fate of this compound is more complex. Soil organic matter (SOM) is a dominant factor affecting its decomposition. acs.org Interactions with SOM can generate alkyl-like radicals, while reactions with soil minerals like iron and manganese oxides can also activate the persulfate. acs.org Due to its persistence, which can be on the order of months in some sediments, it can provide a long-term source of radicals for contaminant degradation. researchgate.net No bioaccumulation of persulfate is expected due to its rapid degradation and high water solubility. oecd.org
Risk Assessment Methodologies for this compound Applications
The risk assessment of this compound involves a multi-faceted approach that considers its various applications and potential exposure routes for both human health and the environment. Methodologies for evaluating these risks are often aligned with international frameworks and national regulatory standards, which aim to characterize and manage potential adverse effects. industrialchemicals.gov.au
A crucial aspect of risk assessment is the characterization of the hazard itself. For this compound, this includes its potential to cause skin and respiratory sensitization, irritation to the eyes and respiratory system, and acute toxicity if ingested. industrialchemicals.gov.aunj.gov Regulatory bodies and expert panels, such as the Cosmetic Ingredient Review (CIR) Expert Panel, have assessed the safety of persulfate salts and concluded that while adverse effects are known, their use can be safe under specific conditions, such as in hair colorants designed for brief, intermittent use followed by thorough rinsing. researchgate.net
Risk assessment methodologies typically follow a structured process that includes:
Hazard Identification: This step involves identifying the intrinsic hazardous properties of this compound. Data is gathered from toxicological studies on animals and human case reports, which have documented effects like irritant dermatitis, allergic contact dermatitis, urticaria, rhinitis, and asthma. industrialchemicals.gov.auresearchgate.net
Dose-Response Assessment: This involves determining the relationship between the dose of this compound and the incidence of adverse health effects. For example, acute oral median lethal dose (LD50) values in rats have been established to quantify its acute toxicity. industrialchemicals.gov.au
Exposure Assessment: This step evaluates the potential for human and environmental exposure in different scenarios. For occupational settings like hairdressing salons or industrial plants, this includes measuring the concentration of this compound in the air and assessing dermal contact. industrialchemicals.gov.au For environmental applications, such as soil and groundwater remediation, the focus is on the potential for the substance to migrate and impact non-target organisms and ecosystems. esaa.orgmdpi.com
Risk Characterization: This final step integrates the information from the previous steps to estimate the probability and severity of adverse effects in exposed populations or environments. This often involves calculating a Margin of Exposure (MOE) by comparing the levels of exposure to the levels at which no adverse effects are observed. industrialchemicals.gov.au
Frameworks like the Inventory Multi-tiered Assessment and Prioritisation (IMAP) provide a systematic, risk-based approach to assessing industrial chemicals like this compound. industrialchemicals.gov.au This framework utilizes a tiered assessment process, starting with high-throughput screening and progressing to more detailed evaluations for chemicals of higher concern. industrialchemicals.gov.au
For specific applications, the risk assessment methodology is tailored to the exposure scenario. In occupational health, risk management measures are developed based on the assessment, which may include engineering controls like local exhaust ventilation, administrative controls such as safe work practices, and the use of personal protective equipment (PPE). nj.govcarlroth.com The goal is to minimize worker exposure to dusts and aerosols. nj.gov
In the context of environmental remediation, where this compound is used as an oxidant to break down contaminants in soil and groundwater, the risk assessment must also consider the byproducts of the chemical reactions and their potential impact on the environment. esaa.orgeeer.orgredox-tech.com This includes evaluating changes in soil pH, the fate of sulfate anions, and the effect on microbial communities. mdpi.comeeer.org Bench-scale treatability studies are often conducted to understand the reaction kinetics and potential secondary impacts before large-scale application. esaa.orgacs.org
The following interactive data tables summarize key toxicological data and occupational exposure limits used in risk assessment methodologies for this compound.
Table 1: Acute Toxicity Data for Persulfate Salts
| Chemical | Test Animal | Route of Administration | LD50 Value | Reference |
| This compound | Rat | Oral | 895-930 mg/kg bw | industrialchemicals.gov.au |
| This compound | Rabbit | Dermal | >10,000 mg/kg bw | industrialchemicals.gov.au |
| Ammonium (B1175870) Persulfate | Rat | Oral | 495-820 mg/kg bw | industrialchemicals.gov.au |
| Ammonium Persulfate | Rat | Dermal | >2,000 mg/kg bw | industrialchemicals.gov.au |
| Potassium Persulfate | Rat | Oral | 1130 mg/kg bw | industrialchemicals.gov.au |
| Potassium Persulfate | Rabbit | Dermal | >10,000 mg/kg bw | industrialchemicals.gov.au |
This table presents the median lethal dose (LD50), which is the dose required to kill half the members of a tested population after a specified test duration. A lower LD50 is indicative of greater acute toxicity.
Table 2: Occupational Exposure Limits and Health Recommendations
| Organization/Country | Guideline/Regulation | Value | Notes | Reference |
| ACGIH | TLV-TWA | 0.1 mg/m³ (as persulfate) | Threshold Limit Value - Time-Weighted Average for a normal 8-hour workday and 40-hour workweek. | osha.gov |
| Canada - British Columbia | Occupational Exposure Limit | 0.1 mg/m³ (as persulfate) | scbt.com | |
| NIOSH | REL-TWA | Not Established | Recommended Exposure Limit - Time-Weighted Average. | osha.gov |
| OSHA | PEL | Not Established | Permissible Exposure Limit. | osha.gov |
| Australia (NOHSC) | Hazardous Substance Classification | R22, R36, R37, R38, R42, R43 | Risk Phrases: Harmful if Swallowed, Irritating to Eyes, Irritating to Respiratory Systems, Irritating to Skin, May Cause Sensitisation by Inhalation, May Cause Sensitisation by Skin Contact. | industrialchemicals.gov.au |
This table outlines various occupational exposure limits and classifications from different regulatory bodies. These values are crucial for risk assessment in workplace settings.
Emerging Research Frontiers and Future Directions in Sodium Persulfate Chemistry
Integration of Sodium Persulfate AOPs with Biological Treatment Technologies
A significant frontier in wastewater treatment is the strategic coupling of this compound-based Advanced Oxidation Processes (AOPs) with biological treatment methods. This integration aims to leverage the strengths of both technologies: the rapid degradation of recalcitrant and toxic organic pollutants by AOPs and the cost-effective removal of biodegradable organic matter and nutrients by biological processes.
Recent research has demonstrated the successful application of integrated AOP-biological systems for various industrial wastewaters. For instance, a study on the treatment of pharmaceutical wastewater showed that pre-treatment with thermally activated persulfate significantly improved the biodegradability index (BOD5/COD ratio) of the effluent, leading to enhanced performance of the subsequent activated sludge process. Similarly, in the textile industry, integrated systems have been effective in decolorizing dye-containing wastewater and reducing its chemical oxygen demand (COD) to levels suitable for biological treatment.
The synergistic effects are not limited to pre-treatment. This compound AOPs can also be employed as a post-treatment step to remove residual refractory compounds and disinfect the effluent from biological treatment units, ensuring compliance with stringent discharge standards. Research is ongoing to optimize the operational parameters of these integrated systems, including the point of AOP application (pre-, intermediate-, or post-treatment), the activation method for persulfate, and the type of biological process to maximize synergy and minimize operational costs.
Advanced Catalyst Design and Synthesis for Enhanced Persulfate Activation
The efficiency of this compound AOPs is largely dependent on the effective activation of the persulfate ion to generate highly reactive sulfate (B86663) radicals. A major focus of current research is the design and synthesis of advanced catalysts that can enhance this activation process, offering higher efficiency, stability, and reusability compared to conventional activators like heat or ferrous ions.
Single-Atom Catalysts (SACs): A groundbreaking development in this area is the use of single-atom catalysts. mdpi.comnih.gov SACs feature isolated metal atoms dispersed on a support material, maximizing atomic utilization and catalytic activity. mdpi.comnih.govacs.orgiwaponline.comresearchgate.net Research has shown that SACs, with metals like iron, cobalt, copper, or manganese anchored on supports such as porous carbon or graphene, can efficiently activate persulfate for the degradation of a wide range of organic pollutants. mdpi.comnih.gov For example, a single-atom iron catalyst (SA-Fe-NC) demonstrated an 8.1-fold increase in catalytic activity for peroxymonosulfate (B1194676) activation compared to traditional iron nanoparticle catalysts. acs.org The unique electronic structure of the metal single atoms and their coordination environment are key to their high performance. nih.govacs.org
Biochar-Based Catalysts: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a cost-effective and sustainable catalyst for persulfate activation. mdpi.com Its large surface area, porous structure, and the presence of persistent free radicals and functional groups make it an effective activator. mdpi.comnih.gov Researchers are further enhancing the catalytic activity of biochar by modifying it with metals (e.g., Fe, Cu, Mn) or non-metals (e.g., N, S, P). mdpi.com For example, biochar loaded with nanoscale zero-valent iron (nZVI) has shown high efficiency in degrading pollutants like nitrochlorobenzene and sulfamethazine. mdpi.commdpi.com The synergistic effects between biochar and the loaded active species are crucial for the enhanced catalytic performance. researchgate.net
The table below summarizes the performance of some advanced catalysts in degrading various pollutants.
| Catalyst | Pollutant | Removal Efficiency | Reference |
| Single-Atom Iron Catalyst (SA-Fe-NC) | Various organic pollutants | 8.1-fold higher activity than nanoparticle equivalent | acs.org |
| Biochar-nZVI | m-Nitrochlorobenzene | 98.7% | mdpi.com |
| LaCoO₃ Perovskite | Sulfamethoxazole | >90% in 25 min | researchgate.net |
| CuFe₂O₄ | Acid Orange 7 | 87.6% | mdpi.com |
Computational Chemistry and Molecular Modeling of this compound Reactivity and Degradation Pathways
Computational chemistry and molecular modeling have become indispensable tools for gaining a deeper, atomic-level understanding of this compound reactivity and the complex degradation pathways of organic pollutants. These theoretical approaches complement experimental studies by providing insights that are often difficult or impossible to obtain through empirical methods alone.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the mechanisms of persulfate activation on catalyst surfaces. rsc.org By modeling the interactions between persulfate ions and the active sites of a catalyst, researchers can predict the most likely reaction pathways, calculate activation energies, and identify the key reactive oxygen species (ROS) generated, such as sulfate radicals (SO₄•⁻), hydroxyl radicals (•OH), and singlet oxygen (¹O₂). For example, DFT studies have been instrumental in elucidating the role of specific nitrogen configurations in nitrogen-doped carbon catalysts for persulfate activation.
Furthermore, DFT is employed to predict the degradation pathways of specific pollutants. By calculating the reactivity of different sites on a pollutant molecule towards radical attack, researchers can identify the initial steps of degradation and the subsequent intermediate products. This has been successfully applied to understand the degradation of contaminants like bisphenol A (BPA), where DFT calculations helped to propose degradation pathways involving hydroxylation and bond cleavage. nih.govresearchgate.netiwaponline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to predict the degradability of various organic compounds by persulfate AOPs based on their molecular structure. These models establish a mathematical relationship between the chemical structure of a compound and its reaction rate constant with sulfate or hydroxyl radicals. By inputting the structural properties of a new or unstudied pollutant, its susceptibility to degradation can be estimated, which is valuable for screening and prioritizing contaminants of concern.
The integration of these computational tools is paving the way for the rational design of more efficient catalysts and the prediction of treatment efficacy for a wide range of pollutants, reducing the need for extensive and time-consuming trial-and-error experiments.
Development of Sustainable and Green Synthesis Routes for this compound Production
Traditionally, the industrial production of persulfates has relied on methods that can involve hazardous materials and significant energy consumption. In line with the principles of green chemistry, there is a growing research focus on developing more sustainable and environmentally friendly synthesis routes for this compound.
Electrochemical Synthesis: A promising green alternative is the electrochemical synthesis of this compound. calibrechem.com This method involves the anodic oxidation of a sodium sulfate solution in an electrolytic cell. calibrechem.comgoogle.comgoogle.comresearchgate.netdiva-portal.org By applying an electric current, sulfate ions are converted to persulfate ions at the anode. calibrechem.com This process offers several advantages over traditional chemical routes, including:
Reduced Use of Hazardous Reagents: It eliminates the need for strong chemical oxidants. calibrechem.com
Milder Reaction Conditions: The process can often be carried out at or near ambient temperature and pressure. researchgate.net
Integration with Renewable Energy: The electricity required for electrolysis can be sourced from renewable energy technologies like solar or wind power, significantly reducing the carbon footprint of production. calibrechem.combusinessresearchinsights.com
Research in this area is focused on optimizing the electrochemical process parameters to maximize current efficiency and product yield. Key parameters being investigated include electrode material (with Boron-Doped Diamond (BDD) showing great promise), electrolyte concentration, current density, and cell design. google.comgoogle.comresearchgate.netdiva-portal.orgmdpi.com For instance, patents describe processes using platinum anodes at current densities of at least 0.5 A/cm² and specific concentrations of sodium and ammonium (B1175870) sulfates to achieve high current efficiencies. google.com
The development of these green synthesis routes is crucial for making the entire life cycle of this compound, from production to application, more sustainable.
Resource Recovery and Valorization within this compound Treatment Systems
A paradigm shift is occurring in wastewater treatment, moving from a "treat and dispose" model to a "treat and recover" approach. This concept is being actively explored within this compound treatment systems, where the goal is not only to remove pollutants but also to recover valuable resources and create value-added products.
One notable application is in the treatment of industrial waste streams, such as the microetch waste liquor from printed circuit board (PCB) manufacturing. This waste stream often contains copper and residual this compound. A patented method describes a process to recover copper from this liquor. The process involves adjusting the pH with an alkali solution (like sodium carbonate or bicarbonate) to precipitate copper compounds, which can then be separated and potentially reused.
Beyond specific industrial applications, research is exploring the broader potential for resource recovery. For example, in systems where this compound is used to treat nutrient-rich wastewater, there is potential to integrate processes for the recovery of nitrogen and phosphorus. While the primary role of persulfate is oxidation, its application can be part of a larger treatment train that includes nutrient recovery technologies like struvite precipitation or ion exchange.
Valorization also extends to the byproducts of the treatment process. For instance, the sludge generated from the coagulation of treated wastewater could be explored for its potential use as a construction material or for the recovery of metals, depending on its composition. The development of these resource recovery and valorization strategies is a key step towards creating a circular economy model for wastewater treatment using this compound.
Addressing Water Matrix Effects and Byproduct Challenges in AOPs
The performance of this compound AOPs in real-world applications is often influenced by the complex composition of the water matrix. Various inorganic and organic constituents naturally present in water and wastewater can interact with the reactive species generated, impacting the efficiency of pollutant degradation.
Inorganic Ions: Common inorganic anions such as chloride (Cl⁻), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) can act as scavengers of sulfate and hydroxyl radicals, converting them into less reactive species. frtr.goviwaponline.com For example, chloride ions can react with sulfate radicals to form chlorine radicals, which have different reactivity and selectivity towards organic pollutants. acs.org While this can be detrimental for some target compounds, in some cases, these secondary radicals can contribute to the degradation of others. Bicarbonate and carbonate are generally considered inhibitors as they scavenge both sulfate and hydroxyl radicals.
Byproduct Formation: A critical challenge in the application of AOPs is the potential formation of harmful disinfection byproducts (DBPs). The reaction of radicals with organic matter and inorganic ions like bromide can lead to the formation of regulated DBPs such as trihalomethanes (THMs) and haloacetic acids (HAAs), as well as other unregulated and potentially more toxic byproducts. Research is focused on understanding the mechanisms of DBP formation in persulfate-based systems and developing strategies to minimize their generation, for example, by optimizing process conditions or using integrated treatment approaches.
The table below summarizes the typical effects of common water matrix constituents on this compound AOPs.
| Water Matrix Constituent | Typical Effect on Pollutant Degradation | Reference |
| Chloride (Cl⁻) | Can be inhibitory or enhancing, depending on the target pollutant | iwaponline.com |
| Bicarbonate (HCO₃⁻) / Carbonate (CO₃²⁻) | Generally inhibitory (scavenges radicals) | frtr.gov |
| Natural Organic Matter (NOM) | Dual role: can be inhibitory (scavenging) or enhancing (activation) | mdpi.comacs.org |
| Nitrate (NO₃⁻) | Can decrease SO₄•⁻ but increase •OH concentration in UV/PDS systems | acs.org |
Standardization and Comparative Evaluation of Persulfate-Based Technologies
With the proliferation of different persulfate activation methods and catalyst formulations, a key challenge facing the field is the lack of standardized protocols for their evaluation. This makes it difficult to compare the performance and cost-effectiveness of different technologies reported in the literature and to select the most appropriate solution for a given application.
There is a growing call within the research community for the development of standardized experimental procedures and key performance indicators. acs.orgnih.gov This would involve agreeing on a set of benchmark pollutants, water matrices, and experimental conditions for testing new catalysts and activation methods.
A crucial aspect of this standardization is the comparative evaluation of different AOPs. acs.org Studies are being conducted to directly compare the efficiency of persulfate-based AOPs with more established technologies like UV/H₂O₂. acs.org These comparisons are not only based on the degradation rate of target pollutants but also on factors such as energy consumption, chemical costs, and the formation of toxic byproducts. For example, a comparative study on the degradation of the herbicide 2,4-D found that while UV/H₂O₂ was faster, the UV/persulfate process also achieved complete removal, and the choice of process could depend on the specific water matrix and treatment goals.
The development and adoption of standardized evaluation protocols will be crucial for advancing the field from laboratory-scale research to pilot- and full-scale implementation. It will enable a more reliable assessment of the true potential of new persulfate-based technologies and facilitate their commercialization and wider adoption for environmental remediation. acs.orgnih.gov
Q & A
Q. What are the key physicochemical properties of sodium persulfate that influence its reactivity in aqueous solutions?
this compound (Na₂S₂O₈) dissociates into the persulfate anion (S₂O₈²⁻), a strong oxidant with a redox potential of 2.01 V. Its solubility in water (~55 g/100 mL at 20°C) and decomposition kinetics (e.g., 4% solution decomposition rate: 0.5% per month at 25°C) are critical for experimental reproducibility . Decomposition accelerates under heat or UV light, releasing sulfate radicals (SO₄⁻·), which drive oxidation reactions. Researchers must account for these properties when designing reaction systems .
Q. How do activation mechanisms (thermal, UV, transition metals) alter this compound’s oxidative capacity?
Activation methods determine radical generation pathways:
- Thermal activation : Increases persulfate decomposition rate exponentially with temperature (e.g., 40–70°C), producing SO₄⁻· via homolytic cleavage .
- UV activation : Directly cleaves S₂O₈²⁻ into two SO₄⁻· radicals, with efficiency dependent on wavelength (optimal at 254 nm) .
- Transition metals (e.g., Fe²⁺) : Catalyze persulfate via electron transfer (Fe²⁺ + S₂O₈²⁻ → Fe³⁺ + SO₄⁻· + SO₄²⁻), but excess Fe²⁺ scavenges radicals, requiring strict stoichiometric control .
Q. What analytical methods are recommended for quantifying residual this compound in complex matrices?
The iodometric titration method (Liang et al., 2008) is widely used:
- Add NaHCO₃ and KI to samples, inducing iodine release (S₂O₈²⁻ + 2I⁻ → I₂ + 2SO₄²⁻).
- Measure absorbance at 352 nm (linear range: 0.1–10 mM). This method avoids interference from organic byproducts and provides ±5% accuracy .
Advanced Research Questions
Q. How can factorial design and response surface methodology (RSM) optimize this compound-based treatment systems?
A case study on landfill leachate treatment (Hilles, 2018) demonstrates:
- Variables : Persulfate dosage (2–10 g/L), pH (3–11), reaction time (15–60 min).
- RSM outcomes : Quadratic models predicted 45% COD and 47% NH₃-N removal at 4.97 g/L, pH 7, and 60 min. Validation showed <5% deviation from predictions .
- Recommendation : Use central composite design (CCD) to explore non-linear interactions and avoid local optima .
Q. How do environmental factors (e.g., chloride ions, dissolved organic matter) introduce variability in this compound efficiency?
- Chloride ions : At high concentrations (>1,000 mg/L), Cl⁻ scavenges SO₄⁻· (SO₄⁻· + Cl⁻ → SO₄²⁻ + Cl·), but low Cl⁻ (<500 mg/L) may enhance degradation via reactive chlorine species (e.g., Cl₂⁻·). Contradictory data arise from pH-dependent Cl⁻/SO₄⁻· interactions .
- Dissolved organic matter (DOM) : DOM competes for radicals but can also act as a catalyst. Pre-characterize DOM via UV-Vis (SUVA₂₅₄) to assess its role .
Q. What strategies mitigate radical scavenging and improve selectivity in this compound systems?
- pH adjustment : Neutral pH minimizes OH⁻-induced SO₄⁻· conversion to ·OH, which is less selective .
- Chelating agents (e.g., citric acid) : Stabilize Fe²⁺ in heterogeneous systems to prevent premature radical scavenging .
- Controlled release materials : Paraffin-silica matrices slow persulfate release, maintaining effective concentrations over 31 days (74–88% release efficiency) .
Q. How do heterogeneous catalysts (e.g., rGO-Fe₃O₄) enhance this compound activation in soil/water remediation?
- Mechanism : rGO-Fe₃O₄ provides active sites for persulfate adsorption and electron transfer. Fe²⁺/Fe³⁺ cycling sustains radical generation while reducing iron leaching .
- Case study : rGO-Fe₃O₄ achieved 95% degradation of Acid Red 73 within 60 min (0.5 g/L catalyst, 5 mM Na₂S₂O₈, pH 3). SEM confirmed reduced catalyst agglomeration post-reaction .
Data Interpretation and Contradictions
Q. How should researchers resolve discrepancies in persulfate decomposition rates reported across studies?
- Standardize conditions : Decomposition rates vary with ionic strength (e.g., 10% solution decomposes 3× faster than 4% solutions) and storage temperature .
- Monitor byproducts : Use LC-MS to identify intermediates (e.g., sulfate, hydroxylated compounds) that may accelerate/passivate decomposition .
Q. What statistical approaches validate the significance of this compound experimental outcomes?
- ANOVA : For factorial designs, use p-values (<0.05) and F-values to confirm model significance. Hilles (2018) reported p<0.0001 for COD/NH₃-N removal models .
- Sensitivity analysis : Rank variables by Pareto charts; persulfate dosage typically explains >60% variance in degradation efficiency .
Emerging Applications
Q. Can this compound be integrated with advanced oxidation processes (AOPs) for synergistic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
